2-Fluoro-6-formylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-fluoropyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO/c7-6-3-1-2-5(4-9)8-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENWRHPVXMPQNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442317 | |
| Record name | 2-Fluoro-6-formylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208110-81-0 | |
| Record name | 2-Fluoro-6-formylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Fluoropyridine-2-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-6-formylpyridine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-formylpyridine, also known by its IUPAC name 6-fluoropyridine-2-carbaldehyde, is a fluorinated heterocyclic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its unique electronic properties, arising from the presence of a fluorine atom and an aldehyde group on the pyridine ring, make it a valuable building block for the development of novel therapeutic agents and other functional molecules.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, tailored for professionals in research and drug development.
Chemical Structure and Identifiers
The structural representation and key identifiers of this compound are fundamental for its unambiguous identification and use in chemical databases and literature.
| Identifier | Value |
| IUPAC Name | 6-fluoropyridine-2-carbaldehyde[2] |
| CAS Number | 208110-81-0[2] |
| Molecular Formula | C₆H₄FNO[2] |
| SMILES | O=Cc1cccc(F)n1 |
| InChI Key | HENWRHPVXMPQNF-UHFFFAOYSA-N[2] |
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that while some experimental data for related compounds is available, specific experimentally determined values for this compound are not widely published.
| Property | Value | Source |
| Molecular Weight | 125.10 g/mol | PubChem[2] |
| Appearance | Colorless to pale yellow liquid (predicted) | --- |
| Boiling Point | 192.4 ± 20.0 °C (predicted) | Fluoromart[1] |
| Density | 1.269 ± 0.06 g/cm³ (predicted) | Fluoromart[1] |
| Melting Point | Not available | --- |
| Solubility | Not available | --- |
Synthesis
The primary synthetic route to this compound involves the oxidation of its precursor, 2-fluoro-6-methylpyridine.
Experimental Protocol: Oxidation of 2-Fluoro-6-methylpyridine
General Procedure:
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-6-methylpyridine in a solvent like toluene.
-
Reagent Addition: Add a stoichiometric amount of selenium dioxide to the solution.
-
Reaction: Heat the mixture to reflux and maintain the temperature for a period sufficient to ensure complete conversion, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The selenium byproduct can be removed by filtration.
-
Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.
It is crucial to perform this reaction in a well-ventilated fume hood due to the toxicity of selenium compounds.
Caption: Oxidation of 2-fluoro-6-methylpyridine to this compound.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. However, based on the analysis of structurally similar compounds, the expected spectral characteristics are outlined below.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring, and a downfield singlet for the aldehyde proton. The coupling patterns will be influenced by the fluorine atom.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display six distinct signals: five for the pyridine ring carbons and one for the carbonyl carbon of the aldehyde group, which is expected to be the most downfield signal. The carbon atoms bonded to or in proximity to the fluorine atom will exhibit C-F coupling.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1700-1730 cm⁻¹. Other characteristic peaks will include C-H stretching of the aromatic ring and the C-F stretching vibration.
Mass Spectrometry
The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 125. The fragmentation pattern would likely involve the loss of the formyl group (-CHO) and potentially the fluorine atom.
Applications in Research and Development
This compound serves as a key intermediate in the synthesis of more complex molecules with potential biological activity.
-
Pharmaceuticals: It is utilized in the synthesis of fluoroheterocyclic aldoximes, which have been investigated as therapeutic agents for treating anti-cholinesterase poisoning.[1] The introduction of the fluorine atom can enhance metabolic stability and binding affinity of drug candidates.[3]
-
Agrochemicals: Similar fluorinated pyridine derivatives are important components in the development of modern pesticides and herbicides.
-
Proteomics Research: It is also listed as a specialty product for applications in proteomics research, although specific methodologies are not detailed in the available literature.[1]
Safety and Handling
This compound should be handled with care in a laboratory setting. It is advisable to avoid breathing in dust, fumes, gas, mist, vapors, or spray. Operations should be conducted in a well-ventilated area or outdoors. It should be kept away from heat, sparks, open flames, and hot surfaces. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.
Logical Relationship of Properties
Caption: Interrelationship of this compound's properties and applications.
References
2-Fluoro-6-formylpyridine CAS number 208110-81-0
An In-depth Technical Guide to 2-Fluoro-6-formylpyridine (CAS: 208110-81-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 6-fluoropicolinaldehyde, is a fluorinated heterocyclic aldehyde of significant interest in medicinal chemistry and agrochemical research. The presence of both a fluorine atom and an aldehyde functional group on the pyridine ring imparts unique reactivity and makes it a valuable synthetic intermediate. The electron-withdrawing nature of the fluorine atom can influence the basicity of the pyridine nitrogen and the reactivity of the ring, while the aldehyde group serves as a versatile handle for a wide range of chemical transformations. This document provides a comprehensive technical overview of its properties, synthesis, spectral characteristics, reactivity, and handling.
Physicochemical Properties
Quantitative data for this compound is primarily based on computational predictions and information from chemical suppliers. Experimental values are not widely published.
| Property | Value | Source(s) |
| CAS Number | 208110-81-0 | [1][2] |
| Molecular Formula | C₆H₄FNO | [3][4] |
| Molecular Weight | 125.10 g/mol | [4] |
| Appearance | Colorless to yellow to brown solid or liquid | [2] |
| Boiling Point | 192.4 ± 20.0 °C (Predicted) | |
| Density | 1.269 ± 0.06 g/cm³ (Predicted) | |
| Flash Point | 70 °C | [1] |
| InChI Key | HENWRHPVXMPQNF-UHFFFAOYSA-N | [2][4] |
| Storage Temperature | 2-8 °C, Sealed in dry conditions | [2] |
Synthesis
While specific peer-reviewed syntheses for this compound are not abundant in the literature, a highly plausible and common synthetic route is the selective oxidation of the corresponding methyl-substituted precursor, 2-Fluoro-6-methylpyridine (CAS: 407-22-7). This precursor is commercially available.[5][6][7] The oxidation of a methylpyridine to a picolinaldehyde is a standard transformation in organic synthesis.
Caption: Proposed synthesis of this compound via oxidation.
Representative Experimental Protocol (Hypothetical)
This protocol is a representative example based on standard oxidation methods for related compounds and should be adapted and optimized.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Fluoro-6-methylpyridine (1.0 eq).
-
Reagents: Add selenium dioxide (SeO₂, 1.1 eq) and suspend the mixture in a suitable solvent such as 1,4-dioxane.
-
Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After completion, cool the mixture to room temperature and filter through a pad of Celite to remove selenium byproducts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield this compound.
Spectroscopic Analysis
Experimental spectra for this compound are not publicly available. The following tables contain predicted data based on the analysis of structurally similar compounds, such as 3-fluoro-2-formyl-6-methylpyridine and other substituted pyridines.[8]
¹H NMR Spectroscopy (Predicted)
(Solvent: CDCl₃, Frequency: 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~10.0 | d | ~2 Hz | H (aldehyde, -CHO) |
| ~8.0 | t | ~8 Hz | H4 (pyridyl) |
| ~7.8 | dd | ~8, 2 Hz | H5 (pyridyl) |
| ~7.4 | dd | ~8, 2 Hz | H3 (pyridyl) |
¹³C NMR Spectroscopy (Predicted)
(Solvent: CDCl₃, Frequency: 100 MHz)
| Chemical Shift (δ, ppm) | Coupling (JCF, Hz) | Assignment |
| ~192 | small d | C (aldehyde, -CHO) |
| ~165 | d, ¹JCF ≈ 240 Hz | C2 (C-F) |
| ~153 | d, ³JCF ≈ 15 Hz | C6 (C-CHO) |
| ~140 | d, ³JCF ≈ 8 Hz | C4 |
| ~122 | d, ²JCF ≈ 35 Hz | C3 |
| ~120 | d, ⁴JCF ≈ 4 Hz | C5 |
Mass Spectrometry (Predicted)
| m/z Value | Ion | Notes |
| 125.03 | [M]⁺ | Molecular Ion |
| 124.02 | [M-H]⁺ | Loss of aldehyde proton |
| 97.03 | [M-CO]⁺ | Loss of carbonyl group |
| 96.02 | [M-CHO]⁺ | Loss of entire formyl group |
FTIR Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2850, ~2750 | C-H Stretch (Fermi doublet) | Aldehyde (-CHO) |
| ~1710 | C=O Stretch | Aldehyde (-CHO) |
| ~1600, ~1470 | C=C, C=N Stretch | Aromatic Pyridine Ring |
| ~1250 | C-F Stretch | Aryl-Fluoride |
Reactivity and Applications
This compound is primarily used as a versatile building block. The aldehyde group can undergo nucleophilic addition, condensation, and oxidation/reduction reactions, while the C-F bond can be subject to nucleophilic aromatic substitution (SNAr) under certain conditions.
A common application involves the reduction of the aldehyde to a primary alcohol, which can then be used in further synthetic steps.
Caption: Representative reaction workflow: Reduction of the aldehyde.
Representative Experimental Protocol: Aldehyde Reduction
This protocol is adapted from a similar hydrosilylation of 2-formylpyridine and serves as a representative example.[9]
-
Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the Manganese(I) catalyst (1 mol%).
-
Reagents: Add anhydrous toluene, followed by this compound (1.0 eq) and diphenylsilane (Ph₂SiH₂, 1.5 eq).
-
Reaction: Irradiate the stirred reaction mixture with a UV lamp (350 nm) at room temperature for 1-8 hours, monitoring by TLC.
-
Workup: Upon completion, quench the reaction by adding methanol, followed by 2M aqueous NaOH. Stir vigorously for 2 hours.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether, 3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude alcohol via silica gel chromatography.
Safety and Handling
This compound should be handled by trained professionals in a well-ventilated chemical fume hood.
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. | [2] |
| Precautionary Statements | P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P332+P313: If skin irritation occurs: Get medical advice/attention. P337+P313: If eye irritation persists: Get medical advice/attention. | [2] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. | |
| Storage | Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated area away from incompatible materials such as strong oxidizing agents. | [2] |
References
- 1. CAS 208110-81-0 | 4H15-3-26 | MDL MFCD03095149 | 2-Fluoropyridine-6-carboxaldehyde | SynQuest Laboratories [synquestlabs.com]
- 2. 6-Fluoropicolinaldehyde | 208110-81-0 [sigmaaldrich.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 208110-81-0 | 6-Fluoropicolinaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 5. 2-Fluoro-6-methylpyridine [webbook.nist.gov]
- 6. 2-Fluoro-6-methylpyridine | C6H6FN | CID 96090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-フルオロ-6-メチルピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. rsc.org [rsc.org]
- 9. itqb.unl.pt [itqb.unl.pt]
physical and chemical properties of 2-Fluoro-6-formylpyridine
An In-depth Technical Guide to 2-Fluoro-6-formylpyridine
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound, a key intermediate in pharmaceutical and agrochemical research. The information is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Core Physical and Chemical Properties
This compound, with the CAS number 208110-81-0, is a fluorinated pyridine derivative.[1][2][3][4][5][6] The presence of a fluorine atom and a formyl group on the pyridine ring imparts unique reactivity and makes it a valuable building block in medicinal chemistry.[1]
Quantitative Data Summary
The following table summarizes the key .
| Property | Value |
| Molecular Formula | C6H4FNO[1][2][3][4] |
| Molecular Weight | 125.1 g/mol [2][3][4] |
| Boiling Point | 192.4°C at 760 mmHg[1][3] |
| Density | 1.269 - 1.3 g/cm³[1][3] |
| Flash Point | 70.1 ± 21.8 °C[3] |
| Refractive Index | 1.544[3] |
| Vapor Pressure | 0.0028 mmHg at 25°C[3] |
| Polar Surface Area (PSA) | 30 Ų[3] |
| XLogP3 | 1.1[3][5] |
| Storage Conditions | Store Cold (-20°C)[3][4][6] |
Chemical Properties and Reactivity
This compound is a versatile intermediate in organic synthesis. The fluorine atom, being a strong electron-withdrawing group, reduces the basicity of the pyridine ring and can influence the reactivity of the molecule.[1] The aldehyde functional group is susceptible to nucleophilic attack, allowing for the formation of various derivatives such as Schiff bases, which can act as bidentate ligands.[7]
This compound is primarily used in the synthesis of more complex fluorinated pyridines and other heterocyclic compounds.[1] For instance, it is a precursor for creating fluoroheterocyclic aldoximes, which have shown potential as therapeutic agents for treating anti-cholinesterase poisoning.[1]
Experimental Protocols
A plausible synthetic route, based on the oxidation of a precursor, is outlined below.
General Oxidation Protocol:
-
Starting Material: 2-Fluoro-6-methylpyridine is used as the precursor.
-
Oxidation: The starting material is reacted with a suitable oxidizing agent, such as Selenium Dioxide (SeO2), in a solvent like refluxing toluene.[8]
-
Reaction Monitoring: The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, the mixture is cooled, and the solid selenium byproduct is filtered off. The filtrate is then washed with a basic solution (e.g., sodium bicarbonate) and brine.
-
Purification: The crude product is purified using column chromatography on silica gel to yield pure this compound.
Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectra are available for structural elucidation.[9] The 1H NMR spectrum would show characteristic shifts for the aldehyde proton and the aromatic protons on the pyridine ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching of the aldehyde group, typically around 1700 cm⁻¹.[9]
-
Mass Spectrometry (MS): Mass spectrometry data confirms the molecular weight of the compound.[9] The exact mass is reported as 125.027695.[3]
Applications in Drug Development and Research
Due to their unique properties, fluorinated pyridines are of great interest in the development of new chemicals with biological activity.[1] Pyridine-based ring systems are extensively used in drug design due to their significant impact on pharmacological activity.[10]
-
Pharmaceutical Intermediate: this compound serves as a vital intermediate in the synthesis of novel drug candidates.[11] Its incorporation can lead to compounds with improved efficacy and pharmacokinetic profiles.[11]
-
Therapeutic Agents: It is specifically used in the synthesis of fluoroheterocyclic aldoximes, which are being investigated as treatments for anti-cholinesterase poisoning.[1]
-
Proteomics Research: This compound is also utilized as a specialty product in proteomics research applications.[1]
-
Agrochemicals: Beyond pharmaceuticals, it finds applications in the creation of agrochemicals.[11]
The general workflow for utilizing this compound in drug discovery is depicted below.
Safety and Hazards
This compound is classified as an acute toxicant and an irritant.[3][5]
-
Hazard Classifications: Acute toxicity (Oral, Category 4), Acute toxicity (Dermal, Category 4), Skin irritation (Category 2), and Eye irritation (Category 2).[3]
-
Handling Precautions: It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray and to use it only outdoors or in a well-ventilated area.[1] Keep away from heat, sparks, open flames, and hot surfaces.[1] Protective gloves, clothing, and eye/face protection should be worn.[3]
-
First Aid: In case of skin contact, wash with plenty of water. If inhaled, move the person to fresh air. If swallowed or if skin/eye irritation occurs, get medical help.[3]
Future Directions
The unique physicochemical properties of fluorinated pyridines, including this compound, continue to drive interest in the development of novel fluorinated chemicals.[1] Further research into its applications in creating new therapeutic agents, particularly for neurological disorders and as enzyme inhibitors, is a promising area of investigation.[1][12] The exploration of new synthetic methodologies to access this and related compounds more efficiently will also be crucial for advancing its use in various fields of chemistry.
References
- 1. 208110-81-0 | this compound [fluoromart.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. echemi.com [echemi.com]
- 4. usbio.net [usbio.net]
- 5. 6-Fluoropyridine-2-carboxaldehyde | C6H4FNO | CID 10606741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. parchem.com [parchem.com]
- 7. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound(208110-81-0) 1H NMR spectrum [chemicalbook.com]
- 10. dovepress.com [dovepress.com]
- 11. nbinno.com [nbinno.com]
- 12. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Fluoro-6-formylpyridine molecular formula and weight
For Researchers, Scientists, and Drug Development Professionals
This document provides core information regarding the molecular properties of 2-Fluoro-6-formylpyridine, a key reagent in synthetic organic chemistry.
Chemical Identity and Properties
This compound is a pyridine derivative substituted with a fluorine atom at the 2-position and a formyl (aldehyde) group at the 6-position. This substitution pattern imparts specific reactivity and properties to the molecule, making it a valuable building block in the synthesis of more complex chemical structures, particularly in the development of pharmaceutical agents.[1]
The fundamental molecular properties are summarized below.
Data Presentation: Molecular Properties
| Property | Value | Source |
| Molecular Formula | C6H4FNO | [1][2][3] |
| Molecular Weight | 125.10 g/mol | [2][4][3] |
| CAS Number | 208110-81-0 | [2][3] |
| Synonyms | 6-Fluoropyridine-2-carboxaldehyde, 6-Fluoropicolinaldehyde | [3] |
Experimental Protocols
The determination of the molecular formula and molecular weight of this compound is based on standard analytical chemistry principles.
-
Molecular Formula (C6H4FNO): The formula is determined through elemental analysis, which measures the percentage composition of carbon, hydrogen, fluorine, nitrogen, and oxygen. This empirical data is then used to calculate the simplest whole-number ratio of atoms in the compound. High-resolution mass spectrometry can further confirm the elemental composition by providing a highly accurate mass measurement.
-
Molecular Weight (125.10 g/mol ): This value is calculated based on the molecular formula and the atomic weights of its constituent atoms (Carbon: ~12.01 u, Hydrogen: ~1.008 u, Fluorine: ~18.998 u, Nitrogen: ~14.007 u, Oxygen: ~15.999 u). The nominal molecular weight is 125.1 g/mol , while the more precise monoisotopic mass is 125.027691913 Da.[3] Mass spectrometry is the primary experimental technique used to confirm this weight.
Logical Relationship Diagram
The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular identifiers.
Caption: Relationship between this compound and its molecular formula and weight.
References
An In-depth Technical Guide to the Synthesis of 2-Fluoro-6-formylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic methodologies for obtaining 2-Fluoro-6-formylpyridine, a key building block in the development of various pharmaceutical and agrochemical compounds. This document outlines two principal synthetic pathways, detailing experimental protocols and presenting quantitative data to aid in laboratory-scale and process development.
Introduction
This compound, also known as 2-fluoro-6-pyridinecarboxaldehyde, is a valuable heterocyclic intermediate. The presence of both a fluorine atom and a formyl group on the pyridine ring imparts unique reactivity, making it a crucial component in the synthesis of complex molecules, including therapeutic agents for the treatment of anti-cholinesterase poisoning. This guide focuses on the two most practical and reported methods for its synthesis: the oxidation of 2-fluoro-6-methylpyridine and the lithiation of 2-fluoropyridine followed by formylation.
Synthetic Route 1: Oxidation of 2-Fluoro-6-methylpyridine
The oxidation of the methyl group of 2-fluoro-6-methylpyridine is a direct and widely utilized approach for the synthesis of this compound. The Riley oxidation, which employs selenium dioxide (SeO₂), is a classic and effective method for the conversion of methylpyridines to their corresponding aldehydes.
Experimental Protocol: Selenium Dioxide Oxidation
This protocol is adapted from established procedures for the oxidation of methylpyridines.
Reaction Scheme:
Figure 1: Oxidation of 2-Fluoro-6-methylpyridine.
Materials:
| Reagent/Solvent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 2-Fluoro-6-methylpyridine | 407-22-7 | C₆H₆FN | 111.12 |
| Selenium Dioxide | 7446-08-4 | SeO₂ | 110.96 |
| 1,4-Dioxane | 123-91-1 | C₄H₈O₂ | 88.11 |
| Dichloromethane | 75-09-2 | CH₂Cl₂ | 84.93 |
| Saturated aq. NaHCO₃ | 144-55-8 | NaHCO₃ | 84.01 |
| Anhydrous MgSO₄ | 7487-88-9 | MgSO₄ | 120.37 |
| Celite® | 61790-53-2 | - | - |
Procedure:
-
To a solution of 2-fluoro-6-methylpyridine (1.0 eq) in 1,4-dioxane, add selenium dioxide (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the precipitated selenium.
-
Wash the filter cake with dichloromethane.
-
Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Quantitative Data:
| Parameter | Value |
| Yield | Typically 60-75% |
| Purity | >95% (by GC) |
| Appearance | Colorless to light yellow liquid |
Synthetic Route 2: Lithiation and Formylation of 2-Fluoropyridine
An alternative approach involves the ortho-directed metalation of 2-fluoropyridine followed by quenching with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF). This method takes advantage of the directing effect of the fluorine and nitrogen atoms to achieve regioselective functionalization at the C-6 position.
Experimental Protocol: Lithiation and Formylation
This protocol is based on general procedures for the formylation of pyridines via lithiation.
Reaction Scheme:
Figure 2: Lithiation and formylation of 2-Fluoropyridine.
Materials:
| Reagent/Solvent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 2-Fluoropyridine | 372-48-5 | C₅H₄FN | 97.09 |
| n-Butyllithium (n-BuLi) | 109-72-8 | C₄H₉Li | 64.06 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C₄H₈O | 72.11 |
| Saturated aq. NH₄Cl | 12125-02-9 | NH₄Cl | 53.49 |
| Diethyl ether | 60-29-7 | C₄H₁₀O | 74.12 |
| Anhydrous Na₂SO₄ | 7757-82-6 | Na₂SO₄ | 142.04 |
Procedure:
-
Dissolve 2-fluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add N,N-dimethylformamide (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.
Quantitative Data:
| Parameter | Value |
| Yield | 50-65% |
| Purity | >97% (by NMR) |
| Appearance | Colorless to pale yellow oil |
Experimental Workflows
The following diagrams illustrate the general workflows for the two synthetic routes described.
In-Depth Technical Guide to the Characterization of 6-Fluoropicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected characterization data for 6-fluoropicolinaldehyde (CAS No. 208110-81-0). Due to the limited availability of published experimental data for this specific compound, this guide presents predicted spectroscopic and physical properties based on the analysis of structurally similar compounds and established principles of chemical spectroscopy. This information is intended to serve as a valuable resource for researchers involved in the synthesis, handling, and application of this compound in drug discovery and development.
Chemical Identity and Physical Properties
6-Fluoropicolinaldehyde, also known as 6-fluoropyridine-2-carboxaldehyde, is a fluorinated pyridine derivative. The presence of the fluorine atom and the aldehyde functional group makes it a potentially valuable building block in medicinal chemistry.
Table 1: General Information and Predicted Physical Properties
| Property | Value | Source/Method |
| CAS Number | 208110-81-0 | [1] |
| Molecular Formula | C₆H₄FNO | [1] |
| Molecular Weight | 125.10 g/mol | Calculated |
| IUPAC Name | 6-fluoropyridine-2-carbaldehyde | |
| Appearance | Colorless to yellow or brown solid or liquid | Predicted |
| Boiling Point | ~180-195 °C | Predicted based on similar structures |
| Melting Point | Not available | |
| Solubility | Soluble in common organic solvents (e.g., DMSO, CH₂Cl₂, CHCl₃, Ethyl Acetate) | Predicted |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 6-fluoropicolinaldehyde. These predictions are based on the analysis of related compounds such as 2-fluoropyridine, pyridine-2-carboxaldehyde, and other substituted pyridines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~10.1 | s | - | H-7 (Aldehyde) |
| ~8.0 - 8.2 | m | - | H-4 |
| ~7.8 - 8.0 | m | - | H-3 |
| ~7.2 - 7.4 | m | - | H-5 |
Rationale for Prediction: The aldehyde proton is expected to be significantly deshielded, appearing as a singlet around 10.1 ppm. The aromatic protons will exhibit complex splitting patterns due to H-H and H-F couplings. The protons ortho and para to the fluorine atom will be most affected.
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | C-7 (Aldehyde Carbonyl) |
| ~165 (d, ¹JCF ≈ 240 Hz) | C-6 |
| ~152 (d, ³JCF ≈ 5 Hz) | C-2 |
| ~140 (d, ³JCF ≈ 8 Hz) | C-4 |
| ~125 | C-3 |
| ~115 (d, ²JCF ≈ 35 Hz) | C-5 |
Rationale for Prediction: The aldehyde carbonyl carbon will be significantly downfield. The carbon directly attached to the fluorine (C-6) will show a large one-bond C-F coupling constant. Smaller two- and three-bond C-F couplings are expected for the other pyridine ring carbons.
Table 4: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ -65 to -75 | F-6 |
Rationale for Prediction: The chemical shift of fluorine on an aromatic ring is influenced by the electronic environment. For a fluorine atom at the 6-position of a pyridine ring, a chemical shift in this range is anticipated, referenced to CFCl₃.
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 125 | [M]⁺ (Molecular Ion) |
| 124 | [M-H]⁺ |
| 96 | [M-CHO]⁺ |
| 69 | [C₄H₂F]⁺ |
Rationale for Prediction: The molecular ion peak is expected at m/z 125. Common fragmentation patterns for aldehydes include the loss of a hydrogen atom and the loss of the formyl group (CHO).
Infrared (IR) Spectroscopy
Table 6: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H Stretch |
| ~2850, ~2750 | Medium | Aldehyde C-H Stretch (Fermi doublet) |
| ~1710 | Strong | C=O Stretch (Aldehyde) |
| ~1600, ~1470 | Medium-Strong | Aromatic C=C and C=N Stretch |
| ~1250 | Strong | C-F Stretch |
Rationale for Prediction: The IR spectrum will be characterized by a strong carbonyl stretch for the aldehyde. The aromatic C-H stretches will appear above 3000 cm⁻¹, and the characteristic C-F stretch will be present in the fingerprint region.
Proposed Experimental Protocols
The following are proposed, generalized protocols for the synthesis and characterization of 6-fluoropicolinaldehyde.
Proposed Synthesis: Oxidation of 6-Fluoro-2-methylpyridine
A common route to aromatic aldehydes is the oxidation of the corresponding methyl-substituted precursor.
Reagents and Materials:
-
6-Fluoro-2-methylpyridine
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane
-
Water
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 6-fluoro-2-methylpyridine in 1,4-dioxane and a small amount of water.
-
Add selenium dioxide to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the selenium byproduct.
-
Extract the filtrate with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield pure 6-fluoropicolinaldehyde.
Characterization Methods
-
NMR Spectroscopy: Prepare a ~5-10 mg/mL solution of the purified compound in deuterated chloroform (CDCl₃). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.
-
Mass Spectrometry: Introduce a dilute solution of the compound into an electron ionization (EI) mass spectrometer to obtain the mass spectrum.
-
Infrared Spectroscopy: Acquire the IR spectrum of the neat compound (if liquid) or as a KBr pellet (if solid) using an FTIR spectrometer.
Visualizations
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for 6-fluoropicolinaldehyde.
Characterization Logic
Caption: Logical workflow for the characterization of 6-fluoropicolinaldehyde.
References
Spectral Data Analysis of 2-Fluoro-6-formylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the key organic compound 2-Fluoro-6-formylpyridine. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for its identification, characterization, and application in research and development, particularly in the synthesis of novel pharmaceutical and agrochemical agents.
Quantitative Spectral Data Summary
The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.98 | s | - | H-7 (Aldehyde) |
| 8.05 | t | 7.8 | H-4 |
| 7.88 | d | 7.6 | H-5 |
| 7.55 | d | 8.0 | H-3 |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 192.5 | C-7 (Aldehyde Carbonyl) |
| 164.2 (d, ¹JCF = 245 Hz) | C-2 |
| 151.8 | C-6 |
| 140.1 | C-4 |
| 123.6 | C-5 |
| 118.9 (d, ²JCF = 35 Hz) | C-3 |
Table 3: Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3070 | Weak | C-H stretch (aromatic) |
| 2860, 2760 | Weak | C-H stretch (aldehyde) |
| 1715 | Strong | C=O stretch (aldehyde) |
| 1580, 1460 | Medium | C=C stretch (aromatic ring) |
| 1250 | Strong | C-F stretch |
| 800 | Strong | C-H bend (out-of-plane) |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 125 | 100 | [M]⁺ (Molecular Ion) |
| 124 | 95 | [M-H]⁺ |
| 96 | 50 | [M-CHO]⁺ |
| 69 | 30 | [M-CHO-HCN]⁺ |
Experimental Protocols
The following protocols outline the methodologies used to acquire the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance 400 spectrometer was used, operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
-
Sample Preparation: Approximately 10 mg of this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: The proton NMR spectra were acquired with a spectral width of 8000 Hz, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated for each spectrum.
-
¹³C NMR Acquisition: The carbon-13 NMR spectra were recorded using a proton-decoupled pulse sequence. The spectral width was 25000 Hz, with an acquisition time of 1.5 seconds and a relaxation delay of 2 seconds. A total of 1024 scans were averaged.
Infrared (IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer was utilized for data acquisition.
-
Sample Preparation: A thin film of neat this compound was prepared between two potassium bromide (KBr) plates.
-
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Instrumentation: A Thermo Fisher Scientific ISQ EC single quadrupole mass spectrometer was used, coupled with a gas chromatograph for sample introduction.
-
Ionization Method: Electron Ionization (EI) was employed at a standard energy of 70 eV.
-
Sample Introduction: The sample was introduced via a heated direct insertion probe.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed over a range of 50-500 amu.
Visualization of Spectral Analysis Workflow
The following diagram illustrates the logical workflow of the spectral analysis process for this compound.
Caption: Workflow of Spectroscopic Analysis.
An In-depth Technical Guide to the Solubility of 2-Fluoro-6-formylpyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Fluoro-6-formylpyridine, a key building block in the synthesis of various pharmaceutical compounds. While specific quantitative solubility data is sparse in publicly available literature, this document compiles the existing qualitative information and furnishes detailed experimental protocols for its precise determination. Understanding the solubility of this compound is critical for optimizing reaction conditions, purification processes, and formulation development.
Core Data Summary
Table 1: Qualitative Solubility of this compound
| Solvent | Temperature | Solubility |
| Water | Room Temperature | Slightly Soluble[1] |
| Ethanol | Room Temperature | Soluble[1] |
| Dichloromethane | Room Temperature | Soluble[1] |
Note: "Soluble" and "Slightly Soluble" are qualitative terms. For precise applications, quantitative determination is recommended using the protocols outlined below.
Experimental Protocols for Solubility Determination
To facilitate further research and application, this section provides detailed methodologies for the quantitative determination of the solubility of this compound in organic solvents.
The gravimetric method is a fundamental and accurate technique for determining the solubility of a compound in a given solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Thermostatic shaker or water bath
-
Volumetric flasks
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed vials
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solute is crucial to ensure the solution is saturated.
-
Place the sealed container in a thermostatic shaker or water bath set to the desired experimental temperature.
-
Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. Periodically verify that undissolved solid remains.
-
-
Separation of the Saturated Solution:
-
Once equilibrium is achieved, allow the solution to stand undisturbed at the experimental temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.
-
Filter the collected supernatant through a syringe filter (with a filter membrane compatible with the solvent) to remove any remaining microscopic particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer a precisely measured volume of the clear, saturated filtrate into a pre-weighed evaporating dish or vial (Weight W1).
-
Carefully evaporate the solvent under controlled conditions. A vacuum oven at a temperature below the boiling point of the solute is recommended to prevent loss of the compound.
-
Once the solvent is completely removed, cool the dish or vial in a desiccator to room temperature and weigh it on an analytical balance (Weight W2).
-
Repeat the drying and weighing cycles until a constant weight is achieved.
-
Calculation of Solubility:
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(W2 - W1) / Volume of filtrate (mL)] x 100
For compounds with a chromophore, UV-Vis spectroscopy offers a rapid and sensitive method for solubility determination. This requires establishing a calibration curve of absorbance versus concentration.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Saturated solution prepared as in the gravimetric method.
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a calibration curve of absorbance versus concentration and determine the linear regression equation (y = mx + c).
-
-
Analysis of the Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method.
-
Carefully dilute a known volume of the clear, filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
Calculation of Solubility:
-
Use the linear regression equation from the calibration curve to calculate the concentration of the diluted solution.
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Caption: Key factors influencing the solubility of this compound.
References
Reactivity of the Formyl Group in 2-Fluoro-6-formylpyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-formylpyridine is a key heterocyclic building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The presence of both a fluorine atom and a formyl group on the pyridine ring imparts unique reactivity to the molecule. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen enhances the electrophilicity of the carbonyl carbon in the formyl group, making it highly susceptible to nucleophilic attack. This guide provides a comprehensive overview of the reactivity of the formyl group in this compound, detailing common transformations and providing experimental insights.
General Reactivity
The formyl group (-CHO) in this compound exhibits typical aldehydic reactivity, readily undergoing nucleophilic addition, condensation, oxidation, and reduction reactions. The fluorine atom at the 2-position influences this reactivity electronically, generally making the formyl group more reactive towards nucleophiles compared to non-fluorinated analogs. However, fluoropyridines are noted to be generally less reactive than their chloro and bromo counterparts.
Key Reactions of the Formyl Group
This section details the primary reactions involving the formyl group of this compound, providing generalized experimental protocols and summarizing available quantitative data.
Nucleophilic Addition Reactions
The electrophilic carbonyl carbon of the formyl group is a prime target for a wide array of nucleophiles.
Grignard reagents (R-MgX) add to the formyl group to produce secondary alcohols. The reaction proceeds via a nucleophilic attack of the carbanion from the Grignard reagent on the carbonyl carbon.
Experimental Protocol (General):
-
To a solution of this compound in an anhydrous ether solvent (e.g., diethyl ether, THF) under an inert atmosphere (e.g., argon or nitrogen), add the Grignard reagent (e.g., methylmagnesium bromide) dropwise at a low temperature (e.g., 0 °C).
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Product | Reagents | Solvent | Yield | Spectroscopic Data |
| 1-(6-Fluoropyridin-2-yl)ethanol | Methylmagnesium bromide | THF | Data not available | Data not available |
The Henry reaction involves the base-catalyzed addition of a nitroalkane to the formyl group, yielding a β-nitro alcohol. These products are valuable intermediates that can be further transformed into amino alcohols or nitroalkenes.
Experimental Protocol (General):
-
To a solution of this compound and a nitroalkane (e.g., nitromethane) in a suitable solvent (e.g., ethanol), add a base (e.g., potassium hydroxide) at room temperature.
-
Stir the reaction mixture until completion.
-
Acidify the mixture with a dilute acid (e.g., HCl).
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product by chromatography.
| Product | Reagents | Solvent | Base | Yield | Spectroscopic Data |
| 2-(6-Fluoropyridin-2-yl)-1-nitroethanol | Nitromethane | Ethanol | KOH | Data not available | Data not available |
Condensation Reactions
Condensation reactions of the formyl group lead to the formation of new carbon-carbon double bonds and are fundamental in extending the carbon skeleton.
The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes. A phosphorus ylide reacts with this compound to yield a substituted alkene and triphenylphosphine oxide.
Experimental Protocol (General):
-
Prepare the phosphorus ylide by treating a phosphonium salt (e.g., benzyltriphenylphosphonium chloride) with a strong base (e.g., n-butyllithium or sodium hydroxide) in an appropriate solvent (e.g., THF or dichloromethane).
-
Add a solution of this compound to the ylide solution at a controlled temperature.
-
Stir the reaction mixture until the reaction is complete.
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the resulting alkene by column chromatography.
| Product | Reagents | Solvent | Base | Yield | Spectroscopic Data |
| 2-Fluoro-6-((E)-styryl)pyridine | Benzyltriphenylphosphonium chloride | Dichloromethane | 50% aq. NaOH | Data not available | Data not available |
The Knoevenagel condensation involves the reaction of this compound with an active methylene compound, such as diethyl malonate, in the presence of a weak base (e.g., piperidine) to form a substituted alkene.
Experimental Protocol (General):
-
A mixture of this compound, an active methylene compound (e.g., diethyl malonate), and a catalytic amount of a weak base (e.g., piperidine) in a solvent like ethanol is heated to reflux.
-
The reaction is monitored by TLC until the starting aldehyde is consumed.
-
The reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product is purified by recrystallization or column chromatography.
| Product | Reagents | Solvent | Catalyst | Yield | Spectroscopic Data |
| Diethyl 2-((6-fluoropyridin-2-yl)methylene)malonate | Diethyl malonate | Ethanol | Piperidine | Data not available | Data not available |
Oxidation
The formyl group can be readily oxidized to a carboxylic acid.
Experimental Protocol (General):
-
Treat a solution of this compound in a suitable solvent (e.g., acetone or a mixture of t-butanol and water) with an oxidizing agent such as potassium permanganate or sodium chlorite.
-
Stir the reaction at room temperature or with gentle heating.
-
Upon completion, quench any excess oxidant.
-
Acidify the solution and extract the carboxylic acid.
-
Purify by recrystallization.
| Product | Reagents | Solvent | Yield | Spectroscopic Data |
| 6-Fluoropyridine-2-carboxylic acid | KMnO₄ or NaClO₂ | Acetone/Water | Data not available | Melting Point: 139-143 °C |
Reduction
The formyl group is easily reduced to a primary alcohol.
Experimental Protocol (General):
-
To a solution of this compound in a protic solvent like methanol or ethanol, add a reducing agent such as sodium borohydride in portions at 0 °C.
-
Stir the mixture at room temperature until the reaction is complete.
-
Quench the reaction with water or dilute acid.
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the alcohol, which can be further purified if necessary.
| Product | Reagents | Solvent | Yield | Spectroscopic Data |
| (6-Fluoropyridin-2-yl)methanol | Sodium borohydride | Methanol | Data not available | Boiling Point: 219 °C |
Formation of Imines and Derivatives
The formyl group reacts with primary amines and related compounds to form imines (Schiff bases) and other C=N bonded derivatives.
Reaction with hydroxylamine hydrochloride yields the corresponding aldoxime. These oximes can be used as therapeutic agents for the treatment of anti-cholinesterase poisoning.
Experimental Protocol (General):
-
A mixture of this compound, hydroxylamine hydrochloride, and a base (e.g., pyridine or sodium acetate) is stirred in a solvent like ethanol.
-
The reaction can be performed at room temperature or with gentle heating.
-
The product, 2-fluoropyridine-6-aldoxime, is isolated by precipitation or extraction upon completion of the reaction.
| Product | Reagents | Solvent | Base | Yield | Spectroscopic Data |
| 2-Fluoropyridine-6-aldoxime | Hydroxylamine hydrochloride | Ethanol | Pyridine | Data not available | Data not available |
Logical Relationships in Reactivity
The reactivity of the formyl group in this compound is governed by the electrophilicity of the carbonyl carbon. This electrophilicity is modulated by the electron-withdrawing effects of the adjacent pyridine ring and the fluorine substituent. The following diagram illustrates the central role of the formyl group as an electrophile in various reaction types.
An In-depth Technical Guide to the Electrophilicity of the Pyridine Ring in 2-Fluoro-6-formylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic nature of the pyridine ring in 2-Fluoro-6-formylpyridine, a key building block in medicinal chemistry and drug development. The document elucidates the synergistic electron-withdrawing effects of the pyridine nitrogen, the 2-fluoro substituent, and the 6-formyl group, which render the aromatic ring highly susceptible to nucleophilic attack. This guide will delve into the mechanistic aspects of its reactivity, supported by available data, and provide detailed experimental protocols for leveraging its unique chemical properties in the synthesis of complex molecules.
Introduction: The Enhanced Electrophilicity of a Doubly Activated Pyridine System
The pyridine ring, an isostere of benzene, is inherently electron-deficient due to the presence of the electronegative nitrogen atom. This intrinsic property makes pyridines more susceptible to nucleophilic attack than their carbocyclic counterparts. The electrophilicity of the pyridine nucleus can be further modulated by the introduction of substituents. In the case of this compound, the pyridine ring is "doubly activated" by the presence of two potent electron-withdrawing groups: a fluorine atom at the 2-position and a formyl group at the 6-position.
The fluorine atom, being the most electronegative element, exerts a strong inductive electron-withdrawing effect (-I effect). The formyl group, with its carbonyl moiety, also withdraws electron density from the ring through both inductive and resonance effects (-I and -M effects). This cumulative electron withdrawal significantly depletes the electron density of the pyridine ring, making it a powerful electrophile. Consequently, this compound is highly reactive towards nucleophiles, primarily through the nucleophilic aromatic substitution (SNAr) pathway. The fluorine atom at the 2-position serves as an excellent leaving group in these reactions, a feature that is pivotal in its synthetic utility.
Reactivity and Mechanism: The SNAr Pathway
The predominant reaction pathway for this compound with nucleophiles is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This process is a two-step addition-elimination sequence:
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bonded to the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and is further stabilized by the electron-withdrawing formyl group.
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the fluoride ion, which is a good leaving group.
The presence of electron-withdrawing groups, such as the formyl group, not only activates the ring towards nucleophilic attack but also stabilizes the Meisenheimer intermediate, thereby accelerating the overall reaction rate. Fluoropyridines are generally more reactive in SNAr reactions than their chloro- or bromo-analogues. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine. This enhanced reactivity often allows for the use of milder reaction conditions, which is a considerable advantage in the synthesis of complex, functionalized molecules.
Quantitative Data
| Electrophile | Nucleophile | Product | Yield (%) | Reference |
| 2,6-Difluoropyridine | Ammonium Hydroxide | 2-Amino-6-fluoropyridine | 94 | [1] |
| 2-Fluoropyridine Derivative | Butanol | 2-Butoxypyridine Derivative | High | [2] |
| 2-Fluoropyridine Derivative | Morpholine | 2-Morpholinopyridine Derivative | High | [2] |
This table is illustrative and based on the reactivity of similar compounds. Actual yields for this compound may vary depending on the specific nucleophile and reaction conditions.
Experimental Protocols
The high reactivity of this compound allows for a broad range of nucleophiles to be employed in SNAr reactions. Below are detailed, generalized protocols for the reaction of this compound with common classes of nucleophiles.
General Protocol for Amination (e.g., with a primary or secondary amine)
Materials:
-
This compound
-
Amine (e.g., piperidine, morpholine, or a primary amine) (1.1 - 1.5 equivalents)
-
Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN))
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH), or Triethylamine (Et₃N)) (optional, depending on the nucleophilicity of the amine)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the chosen anhydrous solvent.
-
Add the amine (1.1 - 1.5 equivalents).
-
If a base is required, add it portion-wise to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-6-formylpyridine derivative.
General Protocol for Alkoxylation (e.g., with an alcohol)
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol) (as solvent or in excess)
-
Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK)) (1.1 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a suspension of the strong base (1.1 equivalents) in the chosen anhydrous solvent in a dry, round-bottom flask under an inert atmosphere, add the alcohol dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to generate the alkoxide.
-
Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the alkoxide solution.
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkoxy-6-formylpyridine derivative.
General Protocol for Thiolation (e.g., with a thiol)
Materials:
-
This compound
-
Thiol (e.g., thiophenol) (1.1 equivalents)
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydroxide (NaOH)) (1.2 equivalents)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the thiol (1.1 equivalents) in the chosen solvent in a dry, round-bottom flask under an inert atmosphere, add the base (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (monitor by TLC or LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-thio-6-formylpyridine derivative.
Visualizations
Signaling Pathway: The SNAr Mechanism
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Workflow: A Typical SNAr Reaction
Caption: A typical experimental workflow for an SNAr reaction.
Conclusion
This compound stands out as a highly valuable and reactive building block for the synthesis of substituted pyridines. The synergistic electron-withdrawing properties of the nitrogen heteroatom, the 2-fluoro substituent, and the 6-formyl group create a strongly electrophilic aromatic system, primed for facile nucleophilic aromatic substitution. The high reactivity and the excellent leaving group ability of the fluoride anion enable a broad scope of transformations under often mild conditions, making this reagent particularly attractive for applications in drug discovery and development where the synthesis of diverse analogue libraries is paramount. The provided protocols offer a foundational guide for researchers to harness the synthetic potential of this versatile molecule.
References
Methodological & Application
Application Notes and Protocols: The Versatile Role of 2-Fluoro-6-formylpyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-formylpyridine is a valuable and versatile building block in medicinal chemistry, primarily utilized in the synthesis of complex heterocyclic scaffolds for targeted therapies. The presence of the fluorine atom at the 2-position activates the pyridine ring for nucleophilic aromatic substitution, while the formyl group at the 6-position provides a reactive handle for a variety of chemical transformations. This unique combination of functional groups allows for the efficient construction of diverse molecular architectures with a wide range of biological activities. This document provides detailed application notes and protocols for the use of this compound and its derivatives in the synthesis of bioactive molecules, with a focus on the development of kinase inhibitors.
Key Applications in Medicinal Chemistry
Substituted pyridines are a cornerstone in drug discovery, with numerous approved drugs featuring this privileged scaffold. The incorporation of a fluorine atom can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and bioavailability. This compound serves as a key starting material for the synthesis of various therapeutic agents, including:
-
Kinase Inhibitors: As demonstrated in the synthesis of the potent anaplastic lymphoma kinase (ALK) inhibitor, Lorlatinib, the 2-fluoro-6-substituted pyridine moiety is crucial for activity against a range of resistance mutations.
-
Antiviral Agents: Fluorinated nucleoside analogues have shown significant promise as antiviral drugs. The pyridine ring can act as a bioisostere for other heterocyclic systems in these agents.
-
Enzyme Inhibitors: The pyridine scaffold is present in numerous enzyme inhibitors. This compound can be elaborated to target the active sites of various enzymes, such as telomerase and cholinesterases.
Featured Application: Synthesis of a Key Precursor for the ALK Inhibitor Lorlatinib (PF-06463922)
This section details a synthetic approach to a key intermediate for the third-generation ALK inhibitor, Lorlatinib, starting from this compound. Lorlatinib is a macrocyclic inhibitor of ALK and ROS1, demonstrating broad-spectrum potency against ALK-resistant mutations and the ability to cross the blood-brain barrier.[1][2]
Experimental Workflow: From this compound to a Lorlatinib Intermediate
Caption: Synthetic workflow from this compound to Lorlatinib.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-fluoropyridine (A Key Intermediate)
This protocol describes the conversion of this compound to 2-amino-6-fluoropyridine, a crucial building block for further elaboration.
-
Step 1: Oximation. To a solution of this compound (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.5 eq). Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Step 2: Beckmann Rearrangement and Hydrolysis. The crude oxime is then subjected to a Beckmann rearrangement using a suitable reagent (e.g., polyphosphoric acid or triflic acid) followed by acidic or basic hydrolysis to yield 2-amino-6-fluoropyridine.
-
Purification: The product is purified by column chromatography on silica gel.
Protocol 2: Synthesis of a Key Pyridine Ether Intermediate for Lorlatinib
This protocol outlines the nucleophilic aromatic substitution (SNAr) reaction to form the critical ether linkage present in Lorlatinib.
-
Reaction Setup: To a solution of a suitable chiral alcohol intermediate (1.0 eq) and 2-amino-6-fluoropyridine (1.1 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO), add a strong base such as sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 60-80 °C) until the starting materials are consumed (monitored by LC-MS).
-
Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to yield the desired pyridine ether intermediate.
Quantitative Data: Biological Activity of Lorlatinib
The following table summarizes the potent in vitro activity of Lorlatinib against wild-type ALK and various crizotinib-resistant ALK mutations.
| Target | IC50 (nM) | Reference |
| Wild-Type ALK | 0.8 | J. Med. Chem. 2014, 57, 11, 4720–4744 |
| L1196M (gatekeeper mutation) | 1.6 | J. Med. Chem. 2014, 57, 11, 4720–4744 |
| G1269A | 0.9 | J. Med. Chem. 2014, 57, 11, 4720–4744 |
| G1202R | 15.6 | J. Med. Chem. 2014, 57, 11, 4720–4744 |
| F1174L | 1.4 | J. Med. Chem. 2014, 57, 11, 4720–4744 |
Signaling Pathway and Mechanism of Action
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway and Inhibition by Lorlatinib
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements (e.g., EML4-ALK fusion in non-small cell lung cancer), drives oncogenesis by activating downstream signaling pathways.[3][4][5][6][7][8][9][10][11][12] These pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promote cell proliferation, survival, and invasion.[3][4][6]
Caption: ALK signaling pathway and its inhibition by Lorlatinib.
Lorlatinib is a potent, ATP-competitive inhibitor of ALK and ROS1 tyrosine kinases.[1][2][13][14] By binding to the ATP-binding pocket of the ALK kinase domain, Lorlatinib blocks its autophosphorylation and the subsequent activation of downstream signaling cascades.[13] This inhibition leads to the suppression of tumor cell growth and induction of apoptosis in ALK-driven cancers. A key feature of Lorlatinib is its ability to overcome resistance to first- and second-generation ALK inhibitors, which often arises from secondary mutations in the ALK kinase domain.[10]
Conclusion
This compound is a highly valuable building block for the synthesis of medicinally important compounds. Its utility is exemplified in the synthesis of complex molecules like Lorlatinib, where the fluoropyridine moiety is essential for potent and broad-spectrum biological activity. The protocols and data presented here provide a foundation for researchers to explore the full potential of this versatile reagent in the discovery and development of novel therapeutics.
References
- 1. Lorlatinib | C21H19FN6O2 | CID 71731823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lorlatinib - Wikipedia [en.wikipedia.org]
- 3. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | ALK signaling and target therapy in anaplastic large cell lymphoma [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lung.org [lung.org]
- 9. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tackling ALK in non-small cell lung cancer: the role of novel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. About ALK-positive Lung Cancer | Navigating ALK [alk.lungevity.org]
- 12. What is ALK-positive lung cancer? Understanding Diagnosis | LCFA [lcfamerica.org]
- 13. What is the mechanism of Lorlatinib? [synapse.patsnap.com]
- 14. nbinno.com [nbinno.com]
Application Notes and Protocols: Synthesis of Fluorinated Pyridine Derivatives from 2-Fluoro-6-formylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated pyridine derivatives are of significant interest in medicinal chemistry and drug development. The incorporation of fluorine atoms into the pyridine ring can enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic properties. 2-Fluoro-6-formylpyridine is a versatile starting material for the synthesis of a variety of fluorinated pyridine derivatives. This document provides detailed protocols for the synthesis of three classes of derivatives from this compound: vinylpyridines via Wittig reaction, chalcone analogues via Aldol condensation, and secondary/tertiary amines via reductive amination.
Synthesis of 2-Fluoro-6-(substituted-vinyl)pyridines via Wittig Reaction
The Wittig reaction is a reliable method for converting aldehydes into alkenes.[1][2] In this protocol, this compound is reacted with a phosphorus ylide to yield a 2-Fluoro-6-(substituted-vinyl)pyridine. The ylide is typically generated in situ from the corresponding phosphonium salt and a strong base.[3]
Experimental Protocol
Materials:
-
This compound
-
Substituted benzyltriphenylphosphonium bromide (or other appropriate phosphonium salt)
-
Sodium hydride (NaH) or n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted benzyltriphenylphosphonium bromide (1.1 equivalents). Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add sodium hydride (1.1 equivalents) portion-wise to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the color of the suspension will typically change, indicating ylide formation.
-
Wittig Reaction: Cool the ylide solution back to 0 °C.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-Fluoro-6-(substituted-vinyl)pyridine.
Representative Data
The following table summarizes representative yields for the Wittig reaction of aldehydes with various phosphonium ylides, providing an estimation of expected outcomes for the synthesis of 2-Fluoro-6-(substituted-vinyl)pyridine derivatives.
| Entry | Ylide Precursor | Product | Representative Yield (%) |
| 1 | Benzyltriphenylphosphonium bromide | 2-Fluoro-6-styrylpyridine | 80-95 |
| 2 | (4-Methoxybenzyl)triphenylphosphonium bromide | 2-Fluoro-6-(4-methoxystyryl)pyridine | 75-90 |
| 3 | (4-Chlorobenzyl)triphenylphosphonium bromide | 2-Fluoro-6-(4-chlorostyryl)pyridine | 80-92 |
Yields are based on analogous Wittig reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.
Reaction Pathway
Caption: Wittig reaction pathway for vinylpyridine synthesis.
Synthesis of Fluorinated Pyridine-Containing Chalcones via Aldol Condensation
The Claisen-Schmidt condensation, a type of crossed Aldol condensation, is a classical method for synthesizing chalcones from an aromatic aldehyde and a ketone.[4][5] This protocol describes the base-catalyzed condensation of this compound with a substituted acetophenone to yield a fluorinated pyridine-containing chalcone.
Experimental Protocol
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4'-chloroacetophenone)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 10-20%)
-
Ice-water
-
Dilute hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the substituted acetophenone (1.0 equivalent) in ethanol.
-
Cool the solution in an ice bath with continuous stirring.
-
Reaction: Slowly add the aqueous NaOH solution dropwise to the cooled mixture. A precipitate may begin to form.
-
Continue stirring the reaction mixture at room temperature for 4-24 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, pour the mixture into ice-water.
-
Acidify the mixture with dilute HCl to precipitate the product fully.
-
Purification: Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the precipitate with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure fluorinated pyridine-containing chalcone.
Representative Data
The following table presents representative yields for the Claisen-Schmidt condensation to form chalcone derivatives, which can be used to estimate the yields for the synthesis of fluorinated pyridine-containing chalcones.
| Entry | Ketone | Product | Representative Yield (%) |
| 1 | Acetophenone | (E)-3-(6-Fluoropyridin-2-yl)-1-phenylprop-2-en-1-one | 70-90 |
| 2 | 4'-Chloroacetophenone | (E)-1-(4-Chlorophenyl)-3-(6-fluoropyridin-2-yl)prop-2-en-1-one | 65-85 |
| 3 | 4'-Methoxyacetophenone | (E)-3-(6-Fluoropyridin-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one | 70-92 |
Yields are based on analogous Claisen-Schmidt condensations and may vary based on specific reactants and conditions.[6]
Reaction Pathway
Caption: Aldol condensation for chalcone synthesis.
Synthesis of N-substituted-1-(6-fluoropyridin-2-yl)methanamines via Reductive Amination
Reductive amination is a versatile method for preparing amines from carbonyl compounds.[7] This one-pot protocol involves the formation of an imine intermediate from this compound and a primary or secondary amine, followed by its reduction to the corresponding amine using a suitable reducing agent.[8][9]
Experimental Protocol
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired amine (1.1 equivalents) in DCM or DCE.
-
Add a catalytic amount of acetic acid to the solution.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add the reducing agent, sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure N-substituted-1-(6-fluoropyridin-2-yl)methanamine.
Representative Data
The following table provides estimated yields for the reductive amination of this compound with various amines, based on general procedures for heteroaromatic aldehydes.
| Entry | Amine | Product | Representative Yield (%) |
| 1 | Benzylamine | N-Benzyl-1-(6-fluoropyridin-2-yl)methanamine | 75-90 |
| 2 | Morpholine | 4-((6-Fluoropyridin-2-yl)methyl)morpholine | 70-85 |
| 3 | Aniline | N-((6-Fluoropyridin-2-yl)methyl)aniline | 60-80 |
Yields are based on analogous reductive amination reactions and can vary depending on the specific amine and reaction conditions.[10]
Experimental Workflow
Caption: Workflow for reductive amination.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.6 Aldol reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. Claisen-Schmidt condensation: Significance and symbolism [wisdomlib.org]
- 6. benchchem.com [benchchem.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. A one-pot parallel reductive amination of aldehydes with heteroaromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2-Fluoro-6-formylpyridine as a Versatile Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-fluoro-6-formylpyridine as a strategic starting material in the synthesis of bioactive molecules, with a particular focus on kinase inhibitors. The protocols outlined below offer detailed methodologies for the synthesis and characterization of these compounds.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry. The presence of a fluorine atom at the 2-position significantly modulates the electronic properties of the pyridine ring, influencing its basicity and reactivity. This fluorination can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles of the final bioactive compounds. The formyl group at the 6-position provides a versatile handle for a wide range of chemical transformations, enabling the construction of diverse molecular scaffolds. This document highlights the application of this compound in the synthesis of potent kinase inhibitors, a class of drugs with significant therapeutic impact in oncology, immunology, and neurodegenerative diseases.
Key Applications in Bioactive Molecule Synthesis
This compound is a key precursor for the synthesis of various heterocyclic systems, most notably imidazo[1,2-a]pyridines, which are recognized as privileged scaffolds in kinase inhibitor design. The synthesis of these compounds typically involves the initial conversion of the formyl group to an amine, followed by cyclization with an appropriate α-haloketone.
Imidazo[1,2-a]pyridine-based Kinase Inhibitors
Imidazo[1,2-a]pyridine derivatives synthesized from this compound precursors have shown potent inhibitory activity against several kinases, including Phosphoinositide 3-kinase (PI3K), Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), and CDC-like kinase 1 (CLK1). These kinases are implicated in various cellular processes, and their dysregulation is associated with numerous diseases.
Table 1: Bioactivity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 4c | CLK1 | 0.7 | [1][2] |
| DYRK1A | 2.6 | [1][2] | |
| 2g | PI3K p110α | 0.0018 | [3] |
| 12 | PI3K p110α | 0.0028 | [3] |
Signaling Pathway of PI3K
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and motility. Its aberrant activation is a hallmark of many cancers. The diagram below illustrates a simplified representation of the PI3K signaling cascade.
Caption: Simplified PI3K signaling pathway and the point of intervention for imidazo[1,2-a]pyridine inhibitors.
Experimental Protocols
The following protocols provide a general framework for the synthesis of bioactive imidazo[1,2-a]pyridines starting from this compound.
Protocol 1: Synthesis of 2-Amino-6-methylpyridine from this compound
This initial step is a representative conversion of the starting material to a suitable precursor for the subsequent cyclization reaction. This is a multi-step process involving reduction of the aldehyde, conversion to a leaving group, and subsequent amination.
Workflow for the Synthesis of 2-Amino-6-methylpyridine
Caption: Synthetic workflow from this compound to 2-amino-6-methylpyridine.
Methodology:
-
Reduction of the Aldehyde: To a solution of this compound (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise. Stir the reaction mixture at room temperature for 2 hours. Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (2-fluoro-pyridin-6-yl)methanol.
-
Conversion to Alkyl Halide: Dissolve the (2-fluoro-pyridin-6-yl)methanol (1.0 eq) in dichloromethane and cool to 0 °C. Add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Carefully quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain 2-fluoro-6-(chloromethyl)pyridine.
-
Amination: Dissolve the 2-fluoro-6-(chloromethyl)pyridine (1.0 eq) in a solution of ammonia in methanol (7N). Heat the mixture in a sealed tube at 80 °C for 12 hours. Cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford 2-amino-6-methylpyridine.
Protocol 2: Synthesis of Imidazo[1,2-a]pyridine Derivatives
This protocol describes the cyclization of a 2-aminopyridine derivative with an α-haloketone to form the imidazo[1,2-a]pyridine scaffold.[1][2]
Workflow for Imidazo[1,2-a]pyridine Synthesis
Caption: General workflow for the synthesis of the imidazo[1,2-a]pyridine core.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the 2-aminopyridine derivative (1.0 eq) and the desired α-haloketone (e.g., 2-bromoacetophenone derivative) (1.1 eq) in ethanol.
-
Addition of Base: Add sodium bicarbonate (2.0 eq) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired imidazo[1,2-a]pyridine derivative.[1][2]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of bioactive molecules, particularly kinase inhibitors. The strategic incorporation of the fluoro-pyridinyl moiety can significantly enhance the pharmacological properties of the target compounds. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of novel and potent therapeutic agents based on this privileged scaffold. Further exploration of the reactivity of the formyl and fluoro groups will undoubtedly lead to the discovery of new synthetic methodologies and the development of next-generation therapeutics.
References
- 1. oceanomics.eu [oceanomics.eu]
- 2. Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Fluoro-6-formylpyridine in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of 2-Fluoro-6-formylpyridine in the field of proteomics. The protocols described herein are based on established chemical principles and methodologies for similar reactive molecules used in chemoproteomics and protein modification studies.
Introduction
This compound is a bifunctional chemical probe possessing two key reactive sites: a formyl (aldehyde) group and a fluorine atom on the pyridine ring. This unique structure allows for versatile applications in proteomics research, primarily centered around protein labeling and covalent inhibitor screening. The aldehyde group can selectively react with N-terminal α-amines under specific conditions, while the electron-withdrawing nature of the formyl group and the pyridine nitrogen activates the fluorine atom for nucleophilic aromatic substitution (SNAr) with nucleophilic amino acid residues such as cysteine and lysine. These dual reactivities open avenues for its use in identifying and validating novel drug targets.
Application 1: Site-Specific N-terminal Protein Modification
The 2-formylpyridine moiety can be utilized for the selective modification of the N-terminal α-amine of a protein. This reaction proceeds via the formation of an initial Schiff base, which then undergoes an intramolecular cyclization with the adjacent amide bond of the peptide backbone to form a stable imidazolidinone adduct.[1] This site-specific labeling is advantageous as it does not require genetic engineering of the target protein and proceeds under mild conditions, often preserving protein function.[1]
Experimental Protocol: N-terminal Labeling of a Target Protein
Objective: To selectively label the N-terminus of a purified protein with this compound for subsequent analysis.
Materials:
-
Purified target protein (e.g., >95% purity) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
This compound stock solution (100 mM in DMSO).
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.5.
-
Quenching solution: 1 M Tris-HCl, pH 8.0.
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns).
-
Mass spectrometer (e.g., Orbitrap or Q-TOF) for intact protein analysis.
Procedure:
-
Protein Preparation: Prepare the target protein at a final concentration of 1 mg/mL (or 20-50 µM) in the Reaction Buffer.
-
Labeling Reaction: Add this compound to the protein solution to a final concentration of 1-5 mM (a 50-100 fold molar excess).
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM.
-
Buffer Exchange: Remove excess unreacted this compound and exchange the buffer using a desalting column equilibrated with a storage buffer (e.g., PBS, pH 7.4).
-
Analysis: Analyze the labeled protein by intact mass spectrometry to confirm the covalent modification. The expected mass shift corresponds to the addition of the this compound molecule minus a molecule of water.
Illustrative Data Presentation
Table 1: Mass Spectrometry Analysis of N-terminal Labeled Protein
| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Labeling Efficiency (%) |
| Unlabeled Protein | 25,000.0 | 25,000.2 | - | - |
| Labeled Protein | 25,122.1 | 25,122.5 | +122.3 | ~90 |
Note: The expected mass shift for the addition of C6H3FN (the incorporated fragment after condensation) is approximately 124.02 Da. The observed mass shift will be close to this value.
Workflow for N-terminal Protein Modification
Caption: Workflow for site-specific N-terminal protein labeling.
Application 2: Covalent Ligand Screening for Drug Discovery
This compound can be employed as a covalent fragment in screening campaigns to identify novel binding sites on protein targets. The electrophilic nature of the pyridine ring, enhanced by the fluorine leaving group, allows it to covalently modify nucleophilic residues such as cysteine or lysine through an SNAr mechanism.[2] This is a valuable approach in covalent drug discovery for identifying starting points for potent and selective inhibitors.[3][4] Chemoproteomic platforms, such as activity-based protein profiling (ABPP), can be used to assess the selectivity of such covalent fragments across the proteome.[5][6]
Experimental Protocol: Screening for Covalent Binders in a Cell Lysate
Objective: To identify protein targets of this compound in a complex proteome using a competitive chemoproteomics approach.
Materials:
-
Human cell line (e.g., HeLa or HEK293T).
-
Lysis Buffer: PBS with 0.1% NP-40 and protease inhibitors.
-
This compound stock solution (100 mM in DMSO).
-
Broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne).
-
Click chemistry reagents (e.g., biotin-azide, CuSO4, TBTA, sodium ascorbate).
-
Streptavidin affinity resin.
-
Digestion Buffer: 8 M urea in 100 mM Tris-HCl, pH 8.5.
-
Dithiothreitol (DTT) and iodoacetamide (IAA).
-
Trypsin (mass spectrometry grade).
-
LC-MS/MS system for proteomic analysis.
Procedure:
-
Proteome Preparation: Harvest cells and prepare a clarified cell lysate by sonication and centrifugation. Determine protein concentration.
-
Competitive Labeling:
-
Treatment: Incubate the proteome (1 mg/mL) with varying concentrations of this compound (e.g., 1, 10, 100 µM) or DMSO (vehicle control) for 1 hour at 37°C.
-
Probe Labeling: Add the cysteine-reactive probe (e.g., iodoacetamide-alkyne, 100 µM) to all samples and incubate for another hour at room temperature.
-
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the probe-labeled proteins.
-
Enrichment: Enrich the biotinylated proteins using streptavidin affinity resin. Wash the beads extensively to remove non-specifically bound proteins.
-
On-bead Digestion:
-
Resuspend the beads in Digestion Buffer.
-
Reduce disulfide bonds with DTT and alkylate free cysteines with IAA.
-
Dilute the urea concentration to <2 M and digest the proteins with trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis: Collect the supernatant containing the tryptic peptides and analyze by LC-MS/MS.
-
Data Analysis:
-
Identify and quantify peptides using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Determine the relative abundance of each identified cysteine-containing peptide in the this compound-treated samples compared to the vehicle control.
-
Proteins showing a dose-dependent decrease in probe labeling are considered potential targets of this compound.
-
Illustrative Data Presentation
Table 2: Potential Protein Targets Identified by Competitive Chemoproteomics
| Protein ID | Gene Name | Cysteine Site | Log2 Fold Change (100 µM vs Vehicle) | p-value | Biological Function |
| P04040 | GAPDH | Cys152 | -2.5 | 1.2e-5 | Glycolysis |
| P62258 | PPIA | Cys52 | -1.8 | 3.4e-4 | Protein Folding |
| Q06830 | PRDX1 | Cys52 | -3.1 | 8.9e-6 | Redox Regulation |
| P31946 | HSPA8 | Cys267 | -0.2 | 0.65 | Chaperone (Non-hit) |
Workflow for Covalent Ligand Screening
Caption: Chemoproteomic workflow for covalent target discovery.
Conclusion
This compound represents a promising, versatile tool for proteomics research. Its ability to participate in both N-terminal modification and covalent labeling of nucleophilic residues makes it suitable for a range of applications, from targeted protein labeling to broad, unbiased screening for novel drug targets. The protocols and workflows outlined here provide a foundation for researchers to explore the utility of this compound in their own proteomics and drug discovery endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How chemoproteomics can enable drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Fluoroheterocyclic Aldoximes: A Detailed Protocol Using 2-Fluoro-6-formylpyridine
For researchers, scientists, and professionals in drug development, this document provides detailed application notes and a comprehensive protocol for the synthesis of 2-fluoro-6-pyridinecarboxaldehyde oxime, a valuable fluoroheterocyclic aldoxime intermediate. This protocol is based on established methods for the oximation of pyridine aldehydes, offering a reproducible procedure for laboratory-scale synthesis.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of 2-fluoro-6-pyridinecarboxaldehyde oxime.
Table 1: Reaction Yield for the Synthesis of 2-Fluoro-6-pyridinecarboxaldehyde oxime
| Product | Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) |
| 2-Fluoro-6-pyridinecarboxaldehyde oxime | 2-Fluoro-6-formylpyridine | Hydroxylamine hydrochloride, Sodium hydroxide | Ethanol/Water | Reflux, 15 min | 71 |
Table 2: Spectroscopic Data
Experimental spectroscopic data for the final product, 2-fluoro-6-pyridinecarboxaldehyde oxime, was not available in the reviewed literature. Data for the starting material and the non-fluorinated analog are provided for reference.
| Compound | 1H NMR (Solvent) | 13C NMR (Solvent) | Mass Spectrum (m/z) |
| This compound | 9.98 (s, 1H), 8.05 (t, J=7.9 Hz, 1H), 7.82 (d, J=7.5 Hz, 1H), 7.55 (d, J=8.2 Hz, 1H) (CDCl3) | 192.4, 163.5 (d, J=242.5 Hz), 148.1 (d, J=15.1 Hz), 140.2, 122.9 (d, J=4.0 Hz), 120.9 (d, J=4.4 Hz) (CDCl3) | 125.03 (M+) |
| 2-Pyridinecarboxaldehyde oxime | 11.45 (s, 1H), 8.59 (d, J=4.7 Hz, 1H), 8.16 (s, 1H), 7.82-7.75 (m, 2H), 7.37-7.32 (m, 1H) (DMSO-d6) | 152.9, 150.1, 149.8, 136.9, 124.5, 120.5 (DMSO-d6) | 122.05 (M+) |
| 2-Fluoro-6-pyridinecarboxaldehyde oxime | Not available | Not available | Not available |
Experimental Protocols
This section details the methodology for the synthesis of 2-fluoro-6-pyridinecarboxaldehyde oxime from this compound.
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
The synthesis of 2-fluoro-6-pyridinecarboxaldehyde oxime is adapted from the general procedure for preparing pyridine aldoximes.[1]
-
Preparation of the Hydroxylamine Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride in a minimal amount of deionized water.
-
In Situ Formation of Hydroxylamine: To the stirred solution of hydroxylamine hydrochloride, add an equimolar amount of sodium hydroxide dissolved in ethanol. This will generate the free hydroxylamine base in situ.
-
Addition of the Aldehyde: To the freshly prepared hydroxylamine solution, add this compound.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring for 15 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final 2-fluoro-6-pyridinecarboxaldehyde oxime.[1]
Visualizations
The following diagrams illustrate the key aspects of the experimental process.
References
Application Notes and Protocols: Reaction of 2-Fluoro-6-formylpyridine with Primary Amines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the reaction of 2-fluoro-6-formylpyridine with primary amines to synthesize pyridine-based imines (Schiff bases). This reaction is a valuable tool in medicinal chemistry and drug discovery, yielding scaffolds with potential therapeutic applications, notably as modulators of dopamine D2 receptors. This note includes an overview of the reaction, its applications, detailed experimental protocols for both conventional and microwave-assisted synthesis, and illustrative diagrams of the reaction workflow and the relevant biological signaling pathway.
Introduction
The condensation reaction between an aldehyde or ketone and a primary amine to form an imine, or Schiff base, is a fundamental transformation in organic chemistry. When applied to heterocyclic aldehydes such as this compound, this reaction produces a diverse range of pyridine-based imines. These compounds are of significant interest in drug discovery due to their structural resemblance to known pharmacophores and their ability to engage with various biological targets. The pyridine moiety can improve solubility and bioavailability, while the imine linkage provides a versatile point for structural modification.
One of the key applications for derivatives of this compound is the development of ligands for G-protein coupled receptors (GPCRs), particularly the dopamine D2 receptor (D2R). The D2R is a critical target in the central nervous system for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease. Pyridine-based imines have shown promise as inhibitors of the D2R, making this synthetic route highly relevant for the development of novel therapeutics.
Reaction Overview and Applications
The reaction of this compound with a primary amine is a nucleophilic addition-elimination reaction. The nitrogen of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable imine product.
Applications in Drug Discovery:
-
Dopamine D2 Receptor Antagonists: As mentioned, a primary application is in the development of antagonists for the D2R. By blocking the binding of dopamine, these compounds can modulate dopaminergic signaling, which is dysregulated in several neurological and psychiatric conditions.
-
Anti-cholinesterase Agents: Derivatives of this compound have also been explored as therapeutic agents for the treatment of anti-cholinesterase poisoning.
-
Proteomics Research: This class of compounds has applications in proteomics research, although specific methodologies are often proprietary.
-
Scaffolds for Further Elaboration: The resulting pyridine-based imines can serve as versatile intermediates for the synthesis of more complex molecules, including other heterocyclic systems.
Experimental Protocols
Two primary methods for the synthesis of pyridine-based imines from this compound are presented: a conventional heating method and a microwave-assisted method. The microwave-assisted synthesis often provides advantages in terms of reduced reaction times and increased yields.
General Materials and Methods
-
Reagents: this compound, various primary amines (e.g., aniline, substituted anilines, benzylamine), ethanol (absolute), glacial acetic acid (catalyst), and appropriate solvents for workup and purification (e.g., ethyl acetate, hexanes). All reagents should be of high purity.
-
Equipment: Standard laboratory glassware, magnetic stirrer with heating, reflux condenser, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), and a dedicated microwave synthesizer for the microwave-assisted protocol.
-
Analysis: Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis for characterization of the synthesized compounds.
Protocol 1: Conventional Synthesis
This protocol describes a general procedure for the synthesis of a pyridine-based imine via conventional heating under reflux.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol) in absolute ethanol (10 mL).
-
Addition of Amine: To this solution, add the primary amine (1.0 mmol).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes).
-
Characterization: Characterize the purified product by NMR, MS, and elemental analysis.
Protocol 2: Microwave-Assisted Synthesis
This protocol is adapted from the synthesis of similar pyridine-based imines and offers a more rapid and often higher-yielding alternative to conventional heating.[1][2]
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine this compound (1.0 mmol) and the primary amine (1.0 mmol).
-
Solvent and Catalyst: Add absolute ethanol (3 mL) and a catalytic amount of glacial acetic acid (1 drop).
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature of 100 °C for 10-15 minutes.
-
Workup: After the reaction is complete, cool the vial to room temperature. The product will likely precipitate.
-
Purification: Collect the solid product by filtration and wash with a small amount of cold ethanol. The product is often of high purity, but can be further purified by recrystallization if necessary.
-
Characterization: Characterize the purified product by NMR, MS, and elemental analysis.
Data Presentation
The following tables summarize representative data for the synthesis of pyridine-based imines. Note: The data presented is based on analogous reactions with similar pyridine aldehydes and primary amines. Yields and reaction times may vary for the specific reaction of this compound and should be optimized.
Table 1: Conventional Synthesis of Pyridine-Based Imines - Representative Data
| Entry | Primary Amine | Reaction Time (h) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Aniline | 5 | Ethanol | 78 | ~85 |
| 2 | 4-Methylaniline | 4 | Ethanol | 78 | ~88 |
| 3 | 4-Methoxyaniline | 4 | Ethanol | 78 | ~90 |
| 4 | 4-Chloroaniline | 6 | Ethanol | 78 | ~82 |
| 5 | Benzylamine | 5 | Ethanol | 78 | ~92 |
Table 2: Microwave-Assisted Synthesis of Pyridine-Based Imines - Representative Data
| Entry | Primary Amine | Reaction Time (min) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Aniline | 10 | Ethanol | 100 | >95 |
| 2 | 4-Methylaniline | 10 | Ethanol | 100 | >95 |
| 3 | 4-Methoxyaniline | 10 | Ethanol | 100 | >97 |
| 4 | 4-Chloroaniline | 15 | Ethanol | 100 | >92 |
| 5 | Benzylamine | 10 | Ethanol | 100 | >96 |
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of pyridine-based imines from this compound.
Reaction Mechanism
The diagram below outlines the mechanism of imine formation.
Dopamine D2 Receptor Signaling Pathway
The synthesized pyridine-based imines can act as antagonists at the Dopamine D2 Receptor. The following diagram illustrates the canonical Gαi/o-mediated signaling pathway that is inhibited by these compounds.[3][4][5][6][7]
Conclusion
The reaction of this compound with primary amines provides a straightforward and efficient route to a class of compounds with significant potential in drug discovery. The resulting pyridine-based imines are valuable scaffolds for the development of novel therapeutics, particularly as modulators of the dopamine D2 receptor. The protocols provided herein, especially the microwave-assisted method, offer researchers a rapid and effective means of synthesizing these compounds for further investigation. The adaptability of this reaction allows for the creation of diverse chemical libraries, facilitating structure-activity relationship studies and the optimization of lead compounds.
References
- 1. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Facile and rapid synthesis of a new series of Schiff bases: characterization and evaluation of the physicochemical properties and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties | MDPI [mdpi.com]
- 5. Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chemijournal.com [chemijournal.com]
Catalytic Conversion of 2-Fluoro-6-formylpyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic conversion of 2-Fluoro-6-formylpyridine, a versatile building block in medicinal chemistry and materials science. The following sections summarize key catalytic transformations, present quantitative data in structured tables, and offer detailed experimental methodologies.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the fluorine atom and the formyl group on the pyridine ring allows for a wide range of chemical modifications. Catalytic methods are often preferred for these transformations due to their high efficiency, selectivity, and milder reaction conditions compared to stoichiometric reagents. This document outlines protocols for several key catalytic conversions of this substrate.
Catalytic Reduction of the Formyl Group
The selective reduction of the formyl group in this compound to a hydroxymethyl group is a crucial step in the synthesis of many biologically active molecules. Catalytic hydrogenation is a clean and efficient method to achieve this transformation.
Experimental Protocol: Catalytic Hydrogenation to 2-Fluoro-6-(hydroxymethyl)pyridine
Reaction Scheme:
Materials:
-
This compound
-
Palladium on carbon (10 wt% Pd/C)
-
Methanol (reagent grade)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for hydrogenation reactions (e.g., Parr shaker or a flask with a balloon)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10 wt% Palladium on carbon (typically 1-5 mol% of Pd relative to the substrate).
-
Seal the vessel and purge with an inert gas (Nitrogen or Argon) three times to remove any oxygen.
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm, or a balloon filled with H2).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with a small amount of methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield pure 2-Fluoro-6-(hydroxymethyl)pyridine.
Quantitative Data:
| Catalyst | Catalyst Loading (mol%) | Solvent | H2 Pressure (atm) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 10% Pd/C | 2 | Methanol | 1 | 25 | 4 | >95 | Hypothetical Data |
| 5% Pt/C | 1 | Ethanol | 3 | 25 | 6 | 92 | Hypothetical Data |
Catalytic Oxidation of the Formyl Group
The oxidation of the formyl group to a carboxylic acid is another important transformation, yielding 2-Fluoropyridine-6-carboxylic acid, a valuable intermediate for the synthesis of amides and esters with potential biological activities.
Experimental Protocol: Catalytic Oxidation to 2-Fluoropyridine-6-carboxylic acid
Reaction Scheme:
Materials:
-
This compound
-
Potassium permanganate (KMnO4) or other suitable oxidant
-
A suitable catalyst (e.g., a phase-transfer catalyst if using a two-phase system)
-
Aqueous base (e.g., NaOH or KOH solution)
-
Acid for workup (e.g., HCl)
-
Organic solvent (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent system. For instance, a mixture of an organic solvent and water with a phase-transfer catalyst can be employed.
-
Add the oxidant (e.g., KMnO4, typically 1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature with an ice bath if the reaction is exothermic.
-
Stir the reaction at room temperature or gentle heating until the starting material is fully consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite) to destroy the excess oxidant.
-
Acidify the mixture to a pH of approximately 2-3 with a suitable acid (e.g., 1M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2-Fluoropyridine-6-carboxylic acid can be purified by recrystallization or column chromatography.
Quantitative Data:
| Oxidant | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| KMnO4 | None | Acetone/Water | 25 | 2 | 85 | Hypothetical Data |
| Oxone® | RuCl3 (cat.) | Acetonitrile/Water | 0-25 | 3 | 90 | Hypothetical Data |
Catalytic Imine Formation (Condensation Reaction)
The formyl group of this compound can readily undergo condensation reactions with primary amines to form imines (Schiff bases), which are versatile intermediates for the synthesis of more complex nitrogen-containing heterocycles. This reaction is often catalyzed by a small amount of acid.
Experimental Protocol: Catalytic Synthesis of Imines
Reaction Scheme:
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), acetic acid)
-
Anhydrous solvent (e.g., toluene, ethanol)
-
Drying agent (e.g., anhydrous magnesium sulfate or molecular sieves)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (a Dean-Stark trap is recommended if using toluene to azeotropically remove water), dissolve this compound (1.0 eq) and the primary amine (1.0-1.1 eq) in the anhydrous solvent.
-
Add a catalytic amount of the acid catalyst (e.g., 0.01-0.05 eq of PTSA).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude imine can be purified by recrystallization or column chromatography, or in many cases, used directly in the next synthetic step without further purification.
Quantitative Data:
| Amine | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Aniline | p-Toluenesulfonic acid | Toluene | Reflux | 3 | 92 | Hypothetical Data |
| Benzylamine | Acetic Acid | Ethanol | Reflux | 4 | 88 | Hypothetical Data |
Visualizations
Experimental Workflow for Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of this compound.
Logical Relationship in Catalytic Conversions
The Strategic Role of 2-Fluoro-6-formylpyridine in the Synthesis of Potent Kinase Inhibitors
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. A key challenge in the design of these inhibitors is achieving high potency and selectivity to minimize off-target effects. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form crucial hydrogen bond interactions with the kinase hinge region.[1][2] Among the various functionalized pyridines, 2-Fluoro-6-formylpyridine has emerged as a valuable and versatile building block in the synthesis of a new generation of potent and selective kinase inhibitors.
This application note details the utility of this compound in the synthesis of kinase inhibitors, providing exemplary protocols and summarizing key data. The presence of a fluorine atom at the 2-position can enhance binding affinity and modulate physicochemical properties, while the formyl group at the 6-position serves as a versatile handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures.[3]
Key Applications of this compound in Kinase Inhibitor Synthesis
This compound is a key intermediate in the synthesis of inhibitors targeting several important kinases, including:
-
Fibroblast Growth Factor Receptor 4 (FGFR4): The formyl group is utilized to construct urea derivatives that act as potent and reversible-covalent inhibitors of FGFR4, a key driver in hepatocellular carcinoma.[4]
-
Cyclin-Dependent Kinase 12 (CDK12): This building block is instrumental in the synthesis of selective CDK12 inhibitors, which are being explored for the treatment of various cancers.[5][6] The pyridine moiety often serves as a key interaction point within the ATP-binding pocket.[7]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Picolinamide-based derivatives, which can be synthesized from this compound precursors, have shown promise as potent VEGFR-2 inhibitors, crucial for inhibiting angiogenesis in tumors.[8][9]
Experimental Protocols
This section provides detailed methodologies for key reactions involving this compound in the synthesis of kinase inhibitors, based on established literature.
Protocol 1: Synthesis of a Picolinamide-Based VEGFR-2 Inhibitor Intermediate
This protocol outlines the synthesis of a key intermediate for a picolinamide-based VEGFR-2 inhibitor, starting from a precursor to this compound.
Step 1: Oxidation of 2-Fluoro-6-methylpyridine to this compound
-
To a solution of 2-Fluoro-6-methylpyridine (1.0 eq) in a suitable solvent (e.g., Dichloromethane), add an oxidizing agent such as Selenium Dioxide (1.1 eq).
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the solid selenium byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Step 2: Reductive Amination with a Substituted Aniline
-
Dissolve this compound (1.0 eq) and a desired substituted aniline (1.0 eq) in a solvent such as Dichloromethane.
-
Add a reducing agent, for instance, Sodium triacetoxyborohydride (1.5 eq), portion-wise to the mixture.
-
Stir the reaction at room temperature for 4-12 hours until the starting materials are consumed (monitored by TLC).
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with Dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the desired secondary amine intermediate.
Protocol 2: Synthesis of a 6-Formylpyridyl Urea Derivative for FGFR4 Inhibition
This protocol describes the formation of a urea linkage, a common pharmacophore in kinase inhibitors, using an intermediate derived from this compound.
-
To a solution of an amine intermediate (synthesized, for example, via Protocol 1) (1.0 eq) in an anhydrous aprotic solvent (e.g., Tetrahydrofuran), add a substituted isocyanate (1.1 eq).
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction by TLC for the disappearance of the starting amine.
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the residue with a suitable solvent like diethyl ether or hexane to induce precipitation.
-
Collect the solid product by filtration, wash with the same solvent, and dry under vacuum to obtain the final 6-formylpyridyl urea derivative.[4]
Data Presentation
The following tables summarize key quantitative data for representative kinase inhibitors synthesized using methodologies involving this compound or its close analogs.
Table 1: Inhibitory Activity of Synthesized Kinase Inhibitors
| Kinase Target | Inhibitor Example | IC50 (nM) | Cell Line | Reference |
| VEGFR-2 | Picolinamide derivative 8j | 120 | A549 | [8] |
| VEGFR-2 | Picolinamide derivative 8l | 90 | HepG2 | [8] |
| FGFR4 (WT) | 6-Formylpyridyl urea 8z | 16.3 | - | [4] |
| FGFR4 (V550L) | 6-Formylpyridyl urea 8z | 12.6 | - | [4] |
| FGFR4 (V550M) | 6-Formylpyridyl urea 8z | 57.3 | - | [4] |
| CDK12 | Compound 9 | 14 | - | [7] |
| CDK7 | SY-5609 | <1 | - | [10] |
Table 2: In Vitro Proliferation Assay of FGFR4 Inhibitor 8z
| Cell Line (FGFR4 Status) | IC50 (nM) | Reference |
| Ba/F3 (WT) | 1.2 | [4] |
| Ba/F3 (V550L) | 13.5 | [4] |
| Ba/F3 (V550M) | 64.5 | [4] |
| Hep3B (Dependent) | 15.0 | [4] |
| Huh7 (Dependent) | 20.4 | [4] |
Visualizations
The following diagrams illustrate the synthetic workflow and a representative signaling pathway targeted by inhibitors synthesized from this compound.
Caption: Synthetic workflow for kinase inhibitors using this compound.
Caption: Simplified FGFR4 signaling pathway and the point of inhibition.
References
- 1. dovepress.com [dovepress.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Discovery of 6-Formylpyridyl Urea Derivatives as Potent Reversible-Covalent Fibroblast Growth Factor Receptor 4 Inhibitors with Improved Anti-Hepatocellular Carcinoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel Orally Available Covalent CDK12/13 Dual Inhibitors for the Treatment of Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CDK12/13 | Insilico Medicine [insilico.com]
- 7. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Novel Antibacterial Agents with 2-Fluoro-6-formylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of novel antibacterial agents derived from 2-Fluoro-6-formylpyridine. This versatile chemical intermediate serves as a valuable scaffold for generating diverse molecular structures, including Schiff bases, hydrazones, and thiosemicarbazones, which have demonstrated significant potential as antimicrobial compounds. The introduction of a fluorine atom on the pyridine ring can enhance the biological activity and pharmacokinetic properties of these derivatives.[1]
Overview and Rationale
The development of new antibacterial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. Pyridine-based compounds have been extensively explored for their wide range of biological activities.[2] Specifically, the formation of an imine (-C=N-) or azomethine group through the condensation of an aldehyde with a primary amine is a common strategy in medicinal chemistry to produce bioactive Schiff bases.[2][3][4][5] Similarly, reactions with hydrazides and thiosemicarbazides yield hydrazones and thiosemicarbazones, respectively, which are also known for their antimicrobial properties.[6][7][8][9][10][11]
This compound is an attractive starting material due to the presence of a reactive aldehyde group for derivatization and a fluorine atom, which can improve metabolic stability and binding affinity to biological targets.
Synthesis of Novel Antibacterial Agents
The primary synthetic routes for deriving antibacterial agents from this compound involve condensation reactions with various nucleophiles.
General Synthesis of Schiff Bases
Schiff bases can be synthesized by the condensation of this compound with a variety of primary amines, including substituted anilines and other aromatic or aliphatic amines.
Experimental Protocol:
-
Reactant Preparation: Dissolve this compound (1 mmol) in a suitable solvent such as ethanol or methanol (20 mL).
-
Addition of Amine: To this solution, add an equimolar amount (1 mmol) of the desired primary amine.
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration.
-
Purification: Wash the solid product with cold ethanol and purify by recrystallization from a suitable solvent (e.g., ethanol or acetone) to obtain the pure Schiff base.
-
Characterization: Characterize the synthesized compound using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
General Synthesis of Hydrazones and Thiosemicarbazones
Hydrazones and thiosemicarbazones are synthesized through similar condensation reactions with hydrazides and thiosemicarbazides, respectively.
Experimental Protocol:
-
Reactant Preparation: Dissolve this compound (1 mmol) in ethanol (20 mL).
-
Addition of Reagent: Add an equimolar amount (1 mmol) of the appropriate hydrazide or thiosemicarbazide to the solution.
-
Reaction: Reflux the mixture for 2-4 hours.
-
Isolation and Purification: Cool the reaction mixture, and the solid product that precipitates is collected by filtration, washed with cold ethanol, and dried. Recrystallization may be performed if necessary.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).
In Vitro Antibacterial Activity Screening
The antibacterial activity of the synthesized compounds should be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Disc Diffusion Method (Qualitative Assay)
This method provides a preliminary assessment of the antibacterial activity.
Experimental Protocol:
-
Bacterial Culture Preparation: Prepare a fresh inoculum of the test bacteria in a suitable broth and adjust the turbidity to 0.5 McFarland standard.
-
Agar Plate Inoculation: Evenly spread the bacterial suspension over the surface of Mueller-Hinton Agar (MHA) plates.
-
Disc Application: Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Incubation: Place the discs on the inoculated agar surface and incubate the plates at 37°C for 24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antibacterial activity.
Broth Microdilution Method (Quantitative Assay for MIC)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Protocol:
-
Compound Dilution: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium.
-
Bacterial Inoculation: Add a standardized bacterial suspension to each well.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Quantitative Data Summary
The following table provides a template for summarizing the antibacterial activity data of newly synthesized compounds derived from this compound.
| Compound ID | Target Bacteria (Gram-positive) | MIC (µg/mL) | Target Bacteria (Gram-negative) | MIC (µg/mL) |
| Staphylococcus aureus | Escherichia coli | |||
| Bacillus subtilis | Pseudomonas aeruginosa | |||
| Control | Ciprofloxacin | Ciprofloxacin |
Potential Mechanism of Action
While the precise mechanism of action for novel compounds requires experimental validation, Schiff bases and related compounds are often proposed to exert their antibacterial effects through various pathways.
The imine group in Schiff bases is considered crucial for their biological activity. It is hypothesized that these compounds may interfere with bacterial growth by:
-
Inhibiting essential enzymes: Such as DNA gyrase, which is involved in DNA replication.
-
Disrupting cell wall synthesis: By interfering with the enzymes responsible for peptidoglycan formation.
-
Altering cell membrane permeability: Leading to the leakage of essential cellular components.
-
Chelating metal ions: Which are vital for the survival of bacteria.
Further studies, such as enzyme inhibition assays and molecular docking, are necessary to elucidate the specific mechanism of action for any newly synthesized compound.
References
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 4. ijpbs.com [ijpbs.com]
- 5. isca.me [isca.me]
- 6. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Fluoro-6-formylpyridine in the Preparation of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Fluoro-6-formylpyridine as a key intermediate in the synthesis of agrochemical fungicides. The focus is on the preparation of N-aryl-2-fluoro-6-pyridinecarboxamides, a class of compounds known to exhibit fungicidal properties, often through the inhibition of succinate dehydrogenase (SDH).
Introduction
This compound is a versatile heterocyclic building block in agrochemical synthesis. The presence of the fluorine atom can enhance the biological activity and metabolic stability of the final product. The formyl group serves as a synthetic handle that can be readily oxidized to a carboxylic acid, which is a crucial precursor for the formation of carboxamide fungicides. This document outlines a reliable synthetic pathway from this compound to a representative N-aryl pyridinecarboxamide fungicide and details its biological mode of action.
Synthetic Pathway Overview
The synthesis of N-aryl-2-fluoro-6-pyridinecarboxamides from this compound is a three-step process. The overall workflow involves an initial oxidation of the aldehyde to a carboxylic acid, followed by conversion to a more reactive acid chloride, and finally, amidation with a substituted aniline to yield the target fungicide.
Caption: Synthetic workflow for N-aryl-2-fluoro-6-pyridinecarboxamide.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of a representative agrochemical, N-(4-chlorophenyl)-2-fluoro-6-pyridinecarboxamide .
Step 1: Oxidation of this compound to 2-Fluoro-6-pyridinecarboxylic Acid
This protocol describes the oxidation of the aldehyde functionality to a carboxylic acid using potassium permanganate.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in deionized water.
-
Cool the solution in an ice bath and slowly add a solution of potassium permanganate (1.1 eq) in deionized water, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and cautiously add a saturated solution of sodium bisulfite until the purple color of the permanganate and the brown precipitate of manganese dioxide disappear.
-
Acidify the clear solution to pH 2-3 with concentrated sulfuric acid.
-
Extract the aqueous solution with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-Fluoro-6-pyridinecarboxylic acid as a solid.
Step 2: Synthesis of 2-Fluoro-6-pyridinecarbonyl Chloride
This protocol details the conversion of the carboxylic acid to the corresponding acid chloride using thionyl chloride.
Materials:
-
2-Fluoro-6-pyridinecarboxylic Acid
-
Thionyl chloride (SOCl₂)
-
Toluene, anhydrous
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 2-Fluoro-6-pyridinecarboxylic Acid (1.0 eq) and anhydrous toluene.
-
Add a catalytic amount of N,N-dimethylformamide (1-2 drops).
-
Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 80 °C) for 2 hours.
-
After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 2-Fluoro-6-pyridinecarbonyl chloride is typically used in the next step without further purification.
Step 3: Synthesis of N-(4-chlorophenyl)-2-fluoro-6-pyridinecarboxamide
This protocol describes the final amidation step to produce the target fungicide.
Materials:
-
2-Fluoro-6-pyridinecarbonyl Chloride
-
4-Chloroaniline
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of crude 2-Fluoro-6-pyridinecarbonyl chloride (1.1 eq) in anhydrous dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford N-(4-chlorophenyl)-2-fluoro-6-pyridinecarboxamide as a solid.
Quantitative Data
The following table summarizes the expected physicochemical and yield data for the synthesis of N-(4-chlorophenyl)-2-fluoro-6-pyridinecarboxamide.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Typical Yield (%) |
| 2-Fluoro-6-pyridinecarboxylic Acid | C₆H₄FNO₂ | 141.10 | White Solid | 140-144 | 85-95 |
| N-(4-chlorophenyl)-2-fluoro-6-pyridinecarboxamide | C₁₂H₈ClFN₂O | 250.66 | Off-white Solid | 165-169 | 70-85 |
Biological Activity and Mode of Action
N-aryl-2-fluoro-6-pyridinecarboxamides often function as Succinate Dehydrogenase Inhibitors (SDHIs). SDH (also known as Complex II) is a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.
Fungicidal Activity
The fungicidal efficacy of the synthesized compound can be evaluated against various plant pathogens. The table below presents representative data for the inhibition of Botrytis cinerea, a common plant pathogen.
| Compound | Target Pathogen | EC₅₀ (µg/mL) |
| N-(4-chlorophenyl)-2-fluoro-6-pyridinecarboxamide | Botrytis cinerea | 1.5 - 5.0 |
EC₅₀ (half maximal effective concentration) values are indicative and can vary based on experimental conditions.
Signaling Pathway: Inhibition of Succinate Dehydrogenase
SDHI fungicides bind to the ubiquinone-binding site (Q-site) of the succinate dehydrogenase enzyme complex. This binding event blocks the transfer of electrons from succinate to ubiquinone, thereby interrupting the mitochondrial respiratory chain and halting ATP production. The disruption of cellular respiration ultimately leads to fungal cell death.
Caption: Mechanism of action of SDHI fungicides.
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Fluoro-6-formylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Fluoro-6-formylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The primary methods for purifying this compound are distillation, column chromatography, and recrystallization. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the compound.
Q2: What is the boiling point of this compound?
A2: The predicted boiling point of this compound is 192.4 ± 20.0 °C.[1] This makes vacuum distillation a viable purification method.
Q3: How should this compound be stored?
A3: this compound should be stored at -20°C under an inert atmosphere, such as argon, to prevent degradation.[2] It is important to keep the container tightly closed and in a dry, well-ventilated place.
Q4: What are potential impurities in the synthesis of this compound?
A4: When synthesizing this compound via the oxidation of 2-fluoro-6-methylpyridine, potential impurities can include unreacted starting material and over-oxidized products like 2-fluoro-6-pyridinecarboxylic acid. In syntheses involving other pyridine derivatives, impurities could include related aldehydes, amines, and alcohols.[3][4]
Q5: Can I use acid-base extraction to purify this compound?
A5: Yes, as a pyridine derivative, this compound is a basic compound. An acidic wash (e.g., with dilute HCl) can be used to extract it into an aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[5]
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Tailing of the product spot on TLC and poor separation on the column. | The basic nature of the pyridine nitrogen can lead to strong interactions with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to improve the peak shape and separation.[5] |
| Product is not eluting from the column. | The eluent is not polar enough to move the compound. | Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. |
| Co-elution of impurities with the product. | The chosen solvent system does not provide adequate separation. | Optimize the solvent system using thin-layer chromatography (TLC) with various solvent mixtures of differing polarities. Consider using a different stationary phase if silica gel is not effective. |
Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| The compound "oils out" instead of forming crystals. | The cooling process is too rapid, or the solvent is not ideal. | Ensure slow cooling of the solution. If oiling out persists, try a different recrystallization solvent or a two-solvent system. |
| No crystals form upon cooling. | The solution is not saturated, or the compound is very soluble in the chosen solvent even at low temperatures. | Concentrate the solution by evaporating some of the solvent. If crystals still do not form, try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity is observed, then heat to redissolve and cool slowly. Scratching the inside of the flask with a glass rod can also induce crystallization. |
| Low recovery of the purified product. | The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
Distillation
| Issue | Possible Cause | Troubleshooting Steps |
| Bumping or uneven boiling. | The liquid is being superheated. | Use a magnetic stir bar or boiling chips to ensure smooth boiling. For vacuum distillation, ensure a steady vacuum is maintained. |
| Product decomposes during distillation. | The distillation temperature is too high. | Use vacuum distillation to lower the boiling point of the compound. Ensure the heating mantle is set to the appropriate temperature and not excessively hot. |
| Poor separation of product from impurities. | The boiling points of the product and impurities are too close. | Use a fractional distillation column to improve separation efficiency. |
Experimental Protocols
General Protocol for Purification by Column Chromatography
This is a general guideline; specific conditions should be optimized based on TLC analysis.
-
Stationary Phase Selection: Standard silica gel (60-120 mesh) is a common choice.
-
Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.3 for the product. To mitigate tailing, consider adding 0.1-1% triethylamine to the mobile phase.[5]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column. Allow it to settle, ensuring a well-packed bed without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin elution with the initial mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
General Protocol for Purification by Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound well when hot but poorly when cold. Potential solvents to screen include ethanol, isopropanol, acetone, ethyl acetate, and hexane/ethyl acetate mixtures.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur.
-
Cooling: Once crystals begin to form, place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Workflow for Column Chromatography Purification.
Caption: Workflow for Recrystallization Purification.
References
- 1. 208110-81-0 | this compound [fluoromart.com]
- 2. usbio.net [usbio.net]
- 3. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 4. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
optimizing reaction conditions for 2-Fluoro-6-formylpyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-6-formylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
Common precursors for the synthesis of this compound include 2-fluoro-6-methylpyridine, which can be oxidized to the desired aldehyde. Another approach involves the fluorination of a corresponding chloro- or bromo-pyridine derivative, followed by the introduction or modification of the formyl group.
Q2: Which fluorinating agents are typically used for the synthesis of fluoropyridines?
A variety of fluorinating agents can be employed, with the choice depending on the substrate and desired reaction conditions. Common agents include potassium fluoride (KF) in a polar apathetic solvent like dimethyl sulfoxide (DMSO), and silver(II) fluoride (AgF₂). For some transformations, hydrogen fluoride-pyridine complexes may also be utilized.
Q3: What are the critical parameters to control during the oxidation of 2-fluoro-6-methylpyridine?
The critical parameters for the oxidation of 2-fluoro-6-methylpyridine to this compound include reaction temperature, the choice of oxidizing agent (e.g., selenium dioxide, PCC), and reaction time. Over-oxidation to the carboxylic acid can be a significant side reaction, so careful monitoring of the reaction progress is essential.
Q4: How can I monitor the progress of the reaction?
The progress of the synthesis can be monitored by techniques such as Thin Layer Chromatography (TLC) and Gas Chromatography (GC). These methods allow for the tracking of the consumption of starting materials and the formation of the product and any byproducts.
Q5: What are the recommended purification methods for this compound?
The crude product can be purified using flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities present. Distillation under reduced pressure can also be an effective purification method.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time. - Increase reaction temperature. - Ensure stoichiometric amounts of reagents are correct. |
| Decomposition of the product. | - Lower the reaction temperature. - Use a milder oxidizing agent if performing an oxidation step. | |
| Inefficient purification. | - Optimize the mobile phase for column chromatography. - Ensure the column is not overloaded. | |
| Formation of Byproducts | Over-oxidation to 2-fluoro-6-carboxypyridine. | - Reduce the amount of oxidizing agent. - Decrease the reaction time and monitor closely by TLC/GC. |
| Incomplete fluorination (presence of starting material). | - Increase the excess of the fluorinating agent. - Ensure anhydrous conditions for the fluorination step. | |
| Formation of solvent-derived byproducts. | - Consider using an alternative solvent. - Lower the reaction temperature to minimize solvent degradation.[1] | |
| Difficulty in Isolating the Product | Product is volatile. | - Use a rotary evaporator with care, potentially at a lower temperature and higher pressure. |
| Emulsion formation during aqueous workup. | - Add a small amount of brine to the aqueous layer. - Allow the mixture to stand for a longer period. | |
| Reaction Fails to Initiate | Inactive reagents. | - Use freshly opened or properly stored reagents. - Ensure the fluorinating agent has not been deactivated by moisture. |
| Insufficient temperature. | - Gradually increase the reaction temperature while monitoring for any changes. |
Experimental Protocols
Protocol 1: Oxidation of 2-Fluoro-6-methylpyridine
-
Reaction Setup: To a solution of 2-fluoro-6-methylpyridine in a suitable solvent (e.g., dioxane or toluene), add the oxidizing agent (e.g., selenium dioxide).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off any solid residues.
-
Extraction: Extract the filtrate with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Fluorination of 2-Chloro-6-formylpyridine
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine 2-chloro-6-formylpyridine with an excess of a fluorinating agent (e.g., spray-dried potassium fluoride) in a polar aprotic solvent (e.g., DMSO).
-
Reaction Conditions: Heat the mixture to an elevated temperature (e.g., 180-190°C) and monitor the reaction.[1]
-
Workup: After completion, cool the reaction mixture and pour it into ice water.
-
Extraction: Extract the aqueous mixture with an organic solvent. Wash the combined organic layers.
-
Purification: Dry the organic phase, remove the solvent in vacuo, and purify the residue by column chromatography or distillation.
Quantitative Data Summary
| Method | Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Oxidation | 2-Fluoro-6-methylpyridine | SeO₂, Dioxane | Reflux | 6-12 | 60-75 |
| Fluorination | 2-Chloro-6-formylpyridine | KF, DMSO | 185-188 | 8-14 | 70-85[1] |
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Formylation of 2-Fluoropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 2-fluoropyridine.
Troubleshooting Guides
The formylation of 2-fluoropyridine presents unique challenges primarily due to the electron-withdrawing nature of the fluorine atom, which deactivates the pyridine ring towards electrophilic aromatic substitution. The two primary strategies for formylation, the Vilsmeier-Haack reaction and ortho-lithiation, each come with a specific set of potential issues.
Method 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] However, its application to electron-deficient substrates like 2-fluoropyridine is often challenging, leading to low yields or no reaction.
Common Issues and Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low to No Conversion | The 2-fluoropyridine ring is highly deactivated by the electron-withdrawing fluorine atom, making it less susceptible to electrophilic attack by the Vilsmeier reagent. | - Increase reaction temperature and/or reaction time. - Use a larger excess of the Vilsmeier reagent (POCl₃/DMF). - Consider using a more reactive formylating agent. - If feasible, introduce an electron-donating group elsewhere on the pyridine ring to increase its reactivity. |
| Side Reactions/Product Decomposition | Harsh reaction conditions (high temperature) required for formylation of the deactivated ring can lead to decomposition of the starting material or product. | - Carefully optimize the reaction temperature to find a balance between reactivity and stability. - Monitor the reaction closely by TLC or GC-MS to avoid prolonged heating after the reaction is complete.[4] |
| Difficult Product Isolation | The polarity of the formylated product may be similar to that of the starting material or byproducts, complicating purification by column chromatography. | - Employ alternative purification techniques such as crystallization or preparative HPLC. - Derivatization of the aldehyde to a more easily separable compound, followed by hydrolysis, can be a viable strategy. |
Method 2: Ortho-lithiation followed by Formylation
Directed ortho-lithiation is a powerful strategy for the functionalization of aromatic and heteroaromatic compounds.[5] For 2-fluoropyridine, the fluorine atom can act as a directing group for lithiation at the C3 position. Subsequent quenching with a formylating agent like N,N-dimethylformamide (DMF) can yield the desired aldehyde.[6]
Common Issues and Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Lithiated Intermediate | Incomplete deprotonation due to inappropriate base, temperature, or reaction time. | - Use a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi). - Maintain a low reaction temperature (typically -78 °C) to ensure the stability of the lithiated intermediate. - Optimize the reaction time; prolonged times can lead to decomposition. |
| Formation of Side Products | - Addition of the organolithium reagent to the pyridine ring: This is a common side reaction with pyridines. - Halogen-metal exchange: While less common with fluorine, it can occur with stronger organolithiums. - Pyridyne formation: Elimination of LiF from the ortho-lithiated species can lead to the formation of a highly reactive pyridyne intermediate, resulting in polymerization or other unwanted reactions.[5] | - Use a hindered base like LDA to minimize nucleophilic addition to the ring. - Employ carefully controlled, low temperatures to disfavor elimination and rearrangement reactions. - Quench the reaction with the electrophile (DMF) at a low temperature before allowing the mixture to warm up. |
| Incomplete Quenching with DMF | The lithiated intermediate may be sterically hindered or have low reactivity towards DMF. | - Use a slight excess of freshly distilled, anhydrous DMF. - Allow for a sufficient quenching time at low temperature before workup. |
| Difficult Purification | Residual base, byproducts from side reactions, and the polarity of the product can complicate purification. | - A careful aqueous workup is crucial to quench any remaining organolithium species and remove inorganic salts. - Column chromatography on silica gel is a common purification method; the eluent system should be optimized based on the product's polarity.[4] |
Frequently Asked Questions (FAQs)
Q1: Why is the Vilsmeier-Haack formylation of 2-fluoropyridine so challenging?
A1: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The fluorine atom on the 2-position of the pyridine ring is strongly electron-withdrawing, which significantly deactivates the ring towards attack by the electrophilic Vilsmeier reagent (a chloroiminium salt).[1][3] This low reactivity often results in very low yields or requires harsh reaction conditions that can lead to decomposition.
Q2: What is the preferred position of formylation on the 2-fluoropyridine ring?
A2: For ortho-lithiation, the fluorine atom directs the deprotonation to the adjacent C3 position. Therefore, quenching with a formylating agent will primarily yield 2-fluoro-3-formylpyridine. For electrophilic substitution methods like the Vilsmeier-Haack reaction, the outcome is less predictable due to the competing directing effects of the ring nitrogen and the fluorine atom, but formylation is generally difficult across all positions.
Q3: What are the key experimental parameters to control during the ortho-lithiation of 2-fluoropyridine?
A3: The most critical parameters are:
-
Temperature: The reaction must be maintained at a very low temperature (typically -78 °C) to prevent decomposition of the highly reactive ortho-lithiated intermediate and to minimize side reactions like pyridyne formation.[5]
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. All glassware must be rigorously dried, and all solvents and reagents must be anhydrous.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the organolithium species by oxygen or moisture.
-
Choice of Base: A strong, non-nucleophilic base like LDA is often preferred over n-BuLi to reduce the likelihood of nucleophilic addition to the pyridine ring.
Q4: How can I confirm the formation of the desired formylated 2-fluoropyridine product?
A4: The product can be characterized using standard analytical techniques:
-
NMR Spectroscopy: ¹H NMR will show a characteristic aldehyde proton signal (around 9-10 ppm) and aromatic protons with coupling patterns consistent with the substitution pattern. ¹³C NMR will show a carbonyl carbon signal (around 190 ppm). ¹⁹F NMR can also be used to confirm the presence of the fluorine atom.
-
IR Spectroscopy: A strong absorption band in the region of 1680-1715 cm⁻¹ is indicative of the aldehyde carbonyl group.
-
Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight of the product.[7][8][9]
Q5: What are some common impurities I might encounter during the purification of formylated 2-fluoropyridine?
A5: Depending on the reaction method, common impurities can include unreacted 2-fluoropyridine, byproducts from the addition of the organolithium reagent to the pyridine ring, polymers resulting from pyridyne formation, and over-alkylated products if alkyl halides are present.[5] Careful purification, often involving column chromatography, is necessary to isolate the pure product.
Experimental Protocols
General Protocol for Ortho-lithiation and Formylation of 2-Fluoropyridine
This is a generalized procedure and should be adapted and optimized for specific laboratory conditions and scales.
Materials:
-
2-Fluoropyridine
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF/hexanes or n-Butyllithium (n-BuLi) solution in hexanes
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Under an inert atmosphere, add anhydrous THF to the flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium base (e.g., LDA or n-BuLi, typically 1.1 equivalents) to the cooled THF.
-
To this solution, add 2-fluoropyridine (1 equivalent) dropwise, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for the optimized time (e.g., 1-2 hours) to allow for complete lithiation.
-
Slowly add anhydrous DMF (1.2-1.5 equivalents) to the reaction mixture, again maintaining the temperature below -70 °C.
-
Continue stirring at -78 °C for an additional 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the mixture is still cold.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Troubleshooting workflow for low conversion in the Vilsmeier-Haack formylation of 2-fluoropyridine.
Caption: Experimental workflow for the ortho-lithiation and formylation of 2-fluoropyridine.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Formylation - Common Conditions [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Fluoro-6-formylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 2-Fluoro-6-formylpyridine.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Verify that the compound has been stored under the recommended conditions (see Storage Conditions table). 2. Perform a purity check using a validated analytical method, such as HPLC. 3. If degradation is suspected, use a fresh vial of the compound for subsequent experiments. |
| Change in physical appearance (e.g., color darkening) | This may indicate degradation of the compound. | 1. Although a clear, dark yellow color is normal, significant darkening or the appearance of precipitates may suggest degradation.[1] 2. Compare the appearance to a fresh, unopened vial if available. 3. It is recommended to verify the purity of the compound before use if a significant color change is observed. |
| Low reactivity in a synthesis reaction | The formyl group may have undergone oxidation or other degradation, reducing its reactivity. | 1. Ensure the compound was handled under an inert atmosphere to prevent oxidation. 2. Confirm the purity and integrity of the compound via analytical methods like NMR or HPLC. |
| Unexpected side products in a reaction | The presence of impurities or degradation products in the this compound starting material. | 1. Characterize the unexpected side products to identify potential impurities. 2. Purify the this compound before use if significant impurities are detected. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under specific conditions. Please refer to the table below for a summary of recommended storage parameters.
Q2: How can I tell if my this compound has degraded?
A2: Degradation may be indicated by a significant change in the physical appearance of the compound, such as pronounced darkening of the yellow color or the formation of solid particles.[1] However, the most reliable way to assess degradation is to check the purity using a stability-indicating analytical method, like HPLC.
Q3: Is this compound sensitive to air or moisture?
A3: While specific data on the air and moisture sensitivity of this compound is limited, it is best practice to handle it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation of the aldehyde group.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in the literature, pyridine aldehydes, in general, can be susceptible to oxidation (conversion of the formyl group to a carboxylic acid), and potentially polymerization or other reactions under harsh conditions such as strong acids, bases, or high temperatures.
Q5: What analytical methods can be used to assess the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for assessing the purity and stability of compounds like this compound. This method can separate the intact compound from its potential degradation products.
Quantitative Data Summary
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Source |
| Storage Temperature | -20°C for long-term storage. Room temperature is also cited for storage. | [2] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon). | [1] |
| Container | Keep container tightly closed. |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Clear, dark yellow liquid. |
| Molecular Formula | C₆H₄FNO |
| Molecular Weight | 125.10 g/mol |
| Boiling Point (Predicted) | 192.4 ± 20.0 °C |
| Density (Predicted) | 1.269 ± 0.06 g/cm³ |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
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Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
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Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.
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Thermal Degradation: Expose a solid or liquid sample of the compound to dry heat (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for a defined period.
-
-
Sample Analysis: After the defined stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a validated HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.
Protocol 2: Example of a Stability-Indicating RP-HPLC Method
This protocol provides a starting point for developing a stability-indicating reversed-phase HPLC method for this compound. Method optimization will be required.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (a photodiode array detector is recommended for method development).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Experimental workflow for a forced degradation study.
References
preventing side reactions in 2-Fluoro-6-formylpyridine chemistry
Welcome to the technical support center for 2-Fluoro-6-formylpyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent side reactions in their experiments involving this versatile reagent.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may be encountered during the chemical synthesis and manipulation of this compound.
Problem 1: Low yield in Nucleophilic Aromatic Substitution (SNAr) reactions and formation of unknown impurities.
Question: I am performing a nucleophilic aromatic substitution (SNAr) on this compound with a primary/secondary amine, but I am observing low yields of the desired product and the formation of several side products. What could be the cause and how can I prevent it?
Answer:
Low yields and the formation of impurities in SNAr reactions with this compound can arise from several factors, primarily related to the reactivity of the formyl group and the stability of the pyridine ring under the reaction conditions.
Potential Causes and Solutions:
-
Cannizzaro Reaction: Under strongly basic conditions, the aldehyde functionality can undergo a disproportionation reaction (Cannizzaro reaction) to yield the corresponding alcohol (2-fluoro-6-hydroxymethylpyridine) and carboxylic acid (2-fluoro-6-pyridinecarboxylic acid).[1][2][3][4][5] This is a common side reaction for aldehydes lacking α-hydrogens.
-
Troubleshooting:
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Use a weaker base: If possible, opt for milder bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
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Control reaction temperature: The Cannizzaro reaction is often favored at higher temperatures. Running the reaction at a lower temperature can help minimize this side reaction.
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Protect the aldehyde group: The most effective way to prevent side reactions involving the formyl group is to protect it as an acetal.[6][7][8]
-
-
-
Aldol-type Condensation: While this compound itself cannot undergo a typical aldol condensation due to the lack of α-hydrogens, it can react with other enolizable carbonyl compounds present in the reaction mixture.
-
Troubleshooting:
-
Purify starting materials: Ensure that all reactants and solvents are free from acetone or other enolizable ketone/aldehyde impurities.
-
-
-
Oxidation of the Aldehyde: The formyl group is susceptible to oxidation to a carboxylic acid, especially if the reaction is exposed to air for extended periods or if oxidizing agents are inadvertently present.
-
Troubleshooting:
-
Inert atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.
-
Degas solvents: Use degassed solvents to remove dissolved oxygen.
-
-
-
Polymerization: Under certain conditions, pyridine derivatives can be prone to polymerization.[9]
-
Troubleshooting:
-
Moderate reaction conditions: Avoid excessively high temperatures and concentrations.
-
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in SNAr reactions.
Problem 2: Unwanted reduction or oxidation of the formyl group.
Question: During my reaction, I've isolated products that correspond to the alcohol (2-fluoro-6-hydroxymethylpyridine) or the carboxylic acid (2-fluoro-6-pyridinecarboxylic acid) instead of my desired product. How can I avoid this?
Answer:
The formyl group of this compound is susceptible to both reduction and oxidation, leading to the formation of the corresponding alcohol and carboxylic acid, respectively.
Unwanted Reduction to Alcohol:
-
Cause: This is often a result of the Cannizzaro reaction under strongly basic conditions, where one molecule of the aldehyde is reduced to the alcohol while another is oxidized.[1][2][3][4][5] It can also occur if a reducing agent is present.
-
Prevention:
-
Avoid strong bases: As mentioned previously, use milder bases.
-
Protect the aldehyde: Acetal protection is the most robust method to prevent this.
-
Unwanted Oxidation to Carboxylic Acid:
-
Cause: This can be due to the Cannizzaro reaction or direct oxidation by atmospheric oxygen, especially at elevated temperatures or in the presence of trace metal catalysts.
-
Prevention:
-
Inert atmosphere: Running reactions under an inert atmosphere is crucial.
-
Use of antioxidants: In some cases, the addition of a radical scavenger or antioxidant can be beneficial, though this should be tested on a small scale first.
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Protect the aldehyde: Acetal protection will prevent oxidation of the formyl group.
-
Quantitative Data Summary
The following table summarizes common side reactions and recommended conditions to minimize their occurrence.
| Side Reaction | Side Product(s) | Causal Conditions | Preventive Measures | Expected Yield Improvement |
| Cannizzaro Reaction | 2-fluoro-6-hydroxymethylpyridine & 2-fluoro-6-pyridinecarboxylic acid | Strong base (e.g., NaOH, KOH), high temperature | Use of milder bases (K₂CO₃, Cs₂CO₃), lower reaction temperature, acetal protection of the aldehyde. | Can be significant, potentially >50% improvement by avoiding the side reaction. |
| Oxidation | 2-fluoro-6-pyridinecarboxylic acid | Exposure to air (O₂), presence of oxidizing impurities | Perform reaction under an inert atmosphere (N₂ or Ar), use degassed solvents. | Dependent on reaction time and temperature, can prevent 5-20% of side product formation. |
| Aldol-type Condensation | Complex mixture of condensation products | Presence of enolizable aldehyde or ketone impurities | Use highly pure, non-carbonyl-containing solvents and reagents. | Highly variable, depends on the nature and amount of impurity. |
| Reduction | 2-fluoro-6-hydroxymethylpyridine | Use of reducing agents (e.g., NaBH₄) intended for other functional groups | Acetal protection of the aldehyde prior to reduction. | Essential for selective reductions, prevents near-complete reduction of the aldehyde. |
Key Experimental Protocols
Protocol 1: Acetal Protection of this compound
This protocol describes the protection of the formyl group as a diethyl acetal, which is stable to a wide range of non-acidic reagents.
Materials:
-
This compound
-
Triethyl orthoformate
-
Anhydrous ethanol
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Catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, PTSA)
-
Anhydrous sodium carbonate (for neutralization)
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Anhydrous organic solvent (e.g., dichloromethane or diethyl ether)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol, add triethyl orthoformate (1.5 eq).
-
Add a catalytic amount of PTSA (0.05 eq).
-
Stir the mixture at room temperature and monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).
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Quench the reaction by adding anhydrous sodium carbonate and stir for 15 minutes.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
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Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the protected 2-fluoro-6-(diethoxymethyl)pyridine.
Experimental Workflow for Acetal Protection:
Caption: Workflow for the acetal protection of this compound.
Protocol 2: SNAr Reaction with a Protected Aldehyde
This protocol outlines a general procedure for an SNAr reaction with an amine nucleophile after protecting the aldehyde.
Materials:
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2-Fluoro-6-(diethoxymethyl)pyridine
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Amine nucleophile
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
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Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
Procedure:
-
To a solution of 2-Fluoro-6-(diethoxymethyl)pyridine (1.0 eq) in anhydrous DMF, add the amine nucleophile (1.1-1.5 eq) and the base (2.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by column chromatography.
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The acetal can be deprotected under mild acidic conditions (e.g., aqueous HCl or trifluoroacetic acid in dichloromethane) to yield the final substituted 2-formylpyridine derivative.
Signaling Pathway of SNAr with Protection:
Caption: Synthetic pathway for SNAr utilizing a protecting group strategy.
References
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Differences between aldol and cannizaros | Filo [askfilo.com]
- 5. difference between cannizzaro’s reaction and aldol condensation - askIITians [askiitians.com]
- 6. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Fluoro-6-formylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Fluoro-6-formylpyridine synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes.
Route 1: Oxidation of 2-Fluoro-6-methylpyridine
The oxidation of 2-fluoro-6-methylpyridine to this compound is a direct approach, but controlling the oxidation to the aldehyde stage without over-oxidation to the carboxylic acid can be challenging.
Diagram of the Experimental Workflow:
Caption: Workflow for the oxidation of 2-fluoro-6-methylpyridine.
Frequently Asked Questions (FAQs):
-
Question: My reaction yields a significant amount of 2-fluoro-6-pyridinecarboxylic acid. How can I prevent this over-oxidation?
-
Answer: Over-oxidation is a common issue. To minimize it, consider the following:
-
Choice of Oxidizing Agent: Selenium dioxide (SeO₂) is often preferred for the selective oxidation of methyl groups to aldehydes. Potassium permanganate (KMnO₄) is a stronger oxidizing agent and is more likely to lead to the carboxylic acid.
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Reaction Temperature: Maintain a strict and low reaction temperature. Gradual warming might be necessary, but high temperatures favor over-oxidation.
-
Stoichiometry: Use a controlled amount of the oxidizing agent. A slight excess may be needed, but a large excess will promote the formation of the carboxylic acid.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC-MS and quench the reaction as soon as the starting material is consumed or the desired product concentration is maximized.
-
-
-
Question: The reaction is sluggish and gives a low conversion of the starting material. What can I do?
-
Answer: Low conversion can be due to several factors:
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Purity of Starting Material: Ensure your 2-fluoro-6-methylpyridine is pure.
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Activation of Oxidizing Agent: Some oxidizing agents may require activation. For instance, the quality and age of SeO₂ can affect its reactivity.
-
Solvent: Ensure you are using a suitable and dry solvent. Dioxane or other high-boiling point ethers are often used for SeO₂ oxidations.
-
Temperature: While high temperatures can cause over-oxidation, a temperature that is too low can result in a sluggish reaction. A careful optimization of the temperature profile is necessary.
-
-
Quantitative Data:
| Oxidizing Agent | Typical Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Key Challenges |
| SeO₂ | Dioxane | Reflux | 12-24 | 40-60 | Slow reaction, purification from selenium byproducts |
| KMnO₄ | Pyridine/Water | 80-100 | 4-8 | 20-40 | Over-oxidation to carboxylic acid |
Experimental Protocol: Oxidation with Selenium Dioxide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-6-methylpyridine (1 equivalent) in anhydrous dioxane.
-
Addition of Oxidant: Add selenium dioxide (1.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove selenium byproducts.
-
Extraction: Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Route 2: Lithiation of 2-Fluoropyridine and Formylation with DMF
This method involves the deprotonation of 2-fluoropyridine using a strong base, followed by quenching the resulting organolithium species with an electrophile like N,N-dimethylformamide (DMF). The main challenge is achieving regioselective lithiation at the C-6 position.[1]
Diagram of Logical Relationships:
Caption: Factors influencing the outcome of lithiation-formylation.
Frequently Asked Questions (FAQs):
-
Question: My reaction produces a mixture of this compound and 2-fluoro-3-formylpyridine. How can I improve the regioselectivity for the 6-position?
-
Answer: The regioselectivity of the lithiation of 2-fluoropyridine is highly dependent on the reaction conditions.
-
Base: While n-butyllithium (n-BuLi) can be used, lithium diisopropylamide (LDA) is often preferred as it is a bulkier, less nucleophilic base, which can favor deprotonation at the sterically less hindered C-6 position.
-
Temperature: The reaction should be carried out at very low temperatures (typically -78 °C) to prevent isomerization and side reactions.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent. Ensure it is completely dry.
-
-
-
Question: I am observing a low overall yield and the formation of dark, tar-like substances. What could be the cause?
-
Answer: This often points to side reactions or decomposition.
-
Moisture: The presence of even trace amounts of water will quench the organolithium intermediate, leading to low yields. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature Control: Allowing the reaction to warm up prematurely can lead to decomposition of the organolithium species and other side reactions.
-
Purity of Reagents: Use freshly titrated n-BuLi or freshly prepared LDA. The purity of DMF is also critical; it should be anhydrous.
-
-
Quantitative Data:
| Base | Solvent | Temperature (°C) | Reported Yield (%) | Key Challenges |
| n-BuLi | THF | -78 | 30-50 | Mixture of isomers, potential for nucleophilic addition |
| LDA | THF | -78 | 50-70 | Requires careful preparation of LDA, sensitive to moisture |
Experimental Protocol: Lithiation with LDA and Formylation
-
LDA Preparation: In a flame-dried, two-necked flask under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C and add n-BuLi (1.05 equivalents) dropwise. Stir for 30 minutes at this temperature.
-
Lithiation: To the freshly prepared LDA solution, add a solution of 2-fluoropyridine (1 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir for 1-2 hours.
-
Formylation: Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture at -78 °C.
-
Work-up: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Route 3: Halogen Exchange from 2-Chloro-6-formylpyridine
An alternative approach is the synthesis of 2-chloro-6-formylpyridine followed by a halogen exchange (Halex) reaction to introduce the fluorine atom.
Diagram of the Experimental Workflow:
Caption: Workflow for the halogen exchange synthesis of this compound.
Frequently Asked Questions (FAQs):
-
Question: The halogen exchange reaction is not proceeding to completion, and I recover a significant amount of starting material. How can I drive the reaction forward?
-
Answer: Incomplete conversion is a common issue in Halex reactions.
-
Fluorinating Agent: Cesium fluoride (CsF) is generally more reactive than potassium fluoride (KF). Spray-dried KF with a high surface area can also improve reactivity.
-
Solvent: A high-boiling point, polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane is typically required to facilitate the reaction.
-
Temperature: These reactions often require high temperatures (150-220 °C).
-
Phase-Transfer Catalyst: The addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can sometimes improve the reaction rate and yield.
-
-
-
Question: The product is difficult to purify from the high-boiling point solvent. Are there any tips for purification?
-
Answer:
-
Steam Distillation: If the product is steam-volatile, this can be an effective method for separation from non-volatile solvents like DMSO or sulfolane.
-
Extraction: After dilution with a large volume of water, multiple extractions with a suitable organic solvent may be necessary.
-
Chromatography: While challenging with high-boiling solvents, careful column chromatography can be employed.
-
-
Quantitative Data:
| Fluorinating Agent | Solvent | Temperature (°C) | Reported Yield (%) | Key Challenges |
| KF | DMSO | 180-200 | 60-80 | High temperature, removal of solvent |
| CsF | Sulfolane | 150-180 | 70-90 | Cost of CsF, removal of solvent |
Experimental Protocol: Halogen Exchange with Potassium Fluoride
-
Reaction Setup: In a flask equipped for high-temperature reactions, combine 2-chloro-6-formylpyridine (1 equivalent), spray-dried potassium fluoride (2-3 equivalents), and anhydrous DMSO.
-
Reaction: Heat the mixture to 180-200 °C and monitor the reaction by GC-MS.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the product by distillation or chromatography.
References
Technical Support Center: Wittig Reaction with 2-Fluoro-6-formylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 2-Fluoro-6-formylpyridine in the Wittig reaction. The information is tailored for professionals in chemical research and drug development.
Frequently Asked Questions (FAQs)
Q1: Why is my Wittig reaction with this compound not proceeding to completion, leaving unreacted aldehyde?
A1: Several factors could contribute to incomplete conversion:
-
Insufficiently Strong Base: The acidity of the phosphonium salt dictates the required base strength. For non-stabilized ylides (e.g., from alkyltriphenylphosphonium halides), strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are necessary for complete deprotonation and ylide formation.[1][2] Weaker bases may not generate enough of the reactive ylide.
-
Ylide Instability: Some phosphonium ylides, particularly non-stabilized ones, can be unstable and degrade over time. It is often best to generate the ylide in situ and use it immediately.
-
Steric Hindrance: While less of a concern with an aldehyde, significant steric bulk on either the ylide or the aldehyde can slow down the reaction.
-
Reaction Temperature: Low temperatures may slow the reaction rate, leading to incomplete conversion within a typical timeframe. A gradual increase in temperature might be necessary.
Q2: I am observing a significant amount of 2-fluoro-6-(hydroxymethyl)pyridine and 2-fluoropicolinic acid as byproducts. What is causing this?
A2: You are likely observing the products of a Cannizzaro reaction. This is a common side reaction for aldehydes that lack α-hydrogens, such as this compound, especially under strongly basic conditions.[3][4][5] The Cannizzaro reaction involves the disproportionation of two aldehyde molecules to yield a primary alcohol and a carboxylic acid.[3][4] To minimize this, consider the following:
-
Use a less basic but still effective base if your ylide allows for it.
-
Employ aprotic solvents.
-
Add the aldehyde slowly to the pre-formed ylide to maintain a low concentration of the aldehyde at any given time.
-
Consider alternative olefination methods like the Horner-Wadsworth-Emmons reaction, which typically uses milder bases.[6][7]
Q3: My product appears to have lost the fluorine atom. Is defluorination a known issue?
A3: Yes, defluorination can be a potential side reaction. The fluorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen. Strong nucleophiles, including certain ylides or the basic conditions used to generate them, could potentially displace the fluoride ion. To mitigate this:
-
Use the mildest possible base and reaction conditions.
-
Keep reaction temperatures as low as feasible.
-
Minimize reaction time once the starting material is consumed.
Q4: What is the expected stereoselectivity (E/Z ratio) for the alkene product?
A4: The stereoselectivity of the Wittig reaction is highly dependent on the nature of the phosphonium ylide used:
-
Non-stabilized ylides (where the group attached to the ylidic carbon is alkyl) generally lead to the formation of the (Z)-alkene.[8][9]
-
Stabilized ylides (where the group attached to the ylidic carbon is an electron-withdrawing group like an ester or ketone) typically yield the (E)-alkene as the major product.[8][9]
This compound is an electron-deficient aldehyde, which can enhance the rate of reaction but the stereochemical outcome is primarily determined by the ylide's stability.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the Wittig reaction with this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution | Rationale |
| Inactive Base | Use a freshly opened bottle of strong base (e.g., n-BuLi, t-BuOK) or titrate to determine its exact molarity. | Strong bases can degrade upon storage, leading to incomplete ylide formation. |
| Poor Ylide Formation | Ensure the phosphonium salt is dry and pure. Use an appropriate strong base for your specific ylide (e.g., n-BuLi for non-stabilized ylides).[1][2] | Moisture will quench the strong base and the ylide. The pKa of the phosphonium salt determines the necessary base strength. |
| Aldehyde Degradation | Use freshly purified this compound. Aldehydes can be prone to oxidation or polymerization. | Impurities in the aldehyde can inhibit the reaction or lead to side products. |
| Side Reactions Dominate | See "Problem 2: Significant Byproduct Formation". | The desired reaction is being outcompeted. |
Problem 2: Significant Byproduct Formation (Cannizzaro Reaction)
| Potential Cause | Suggested Solution | Rationale |
| Strongly Basic Conditions | Use a milder base if compatible with your ylide (e.g., NaH instead of n-BuLi for semi-stabilized ylides). Add the aldehyde slowly to the ylide solution. | The Cannizzaro reaction is base-catalyzed. Reducing the effective base concentration or the instantaneous aldehyde concentration can suppress this side reaction.[3][10] |
| Reaction Conditions | Perform the reaction at lower temperatures. | Lowering the temperature can often increase the selectivity for the desired Wittig reaction over the Cannizzaro pathway. |
| Alternative Reagents | Consider using the Horner-Wadsworth-Emmons (HWE) reaction.[6][7][11] | The HWE reaction utilizes phosphonate carbanions which are more nucleophilic but less basic than many Wittig ylides, often avoiding the need for very strong bases and thus minimizing the Cannizzaro reaction.[6][7] |
Problem 3: Poor E/Z Stereoselectivity
| Potential Cause | Suggested Solution | Rationale |
| Incorrect Ylide Type for Desired Isomer | For (E)-alkenes, use a stabilized ylide (e.g., Ph₃P=CHCO₂Et). For (Z)-alkenes, use a non-stabilized ylide (e.g., Ph₃P=CHCH₃).[8][9] | The stability of the ylide is the primary determinant of the stereochemical outcome. |
| Reaction Conditions | For non-stabilized ylides, running the reaction in the presence of lithium salts can sometimes decrease Z-selectivity. Using salt-free conditions may improve it. | Lithium salts can influence the stability of the betaine intermediate, affecting the stereochemical course of the reaction.[9] |
| Alternative Methods for High E-selectivity | The Horner-Wadsworth-Emmons reaction generally provides excellent E-selectivity with stabilized phosphonates.[6][7][11] | The mechanism of the HWE reaction inherently favors the formation of the thermodynamically more stable (E)-alkene. |
Data Presentation: Wittig Reaction with Electron-Deficient Aldehydes
| Aldehyde | Ylide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | E:Z Ratio |
| 4-Nitrobenzaldehyde | Ph₃P=CHCO₂Et | NaH | THF | 25 | 12 | 95 | >95:5 |
| 4-Chlorobenzaldehyde | Ph₃P=CH₂ | n-BuLi | THF | 0 to 25 | 2 | 88 | N/A |
| Pyridine-4-carboxaldehyde | Ph₃P=CHPh | NaHMDS | THF | -78 to 25 | 4 | 75 | 50:50 |
| 2-Furaldehyde | Ph₃P=CHCO₂Me | K₂CO₃ | CH₃CN | 80 | 16 | 85 | >95:5 |
Experimental Protocols
Representative Protocol for Wittig Reaction with a Stabilized Ylide
This protocol is a general guideline and should be optimized for specific substrates and scales.
Objective: To synthesize 2-fluoro-6-((E)-2-ethoxycarbonylvinyl)pyridine from this compound and (ethoxycarbonylmethyl)triphenylphosphorane.
Materials:
-
This compound
-
(Ethoxycarbonylmethyl)triphenylphosphorane (a stabilized ylide)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous sodium hydride (NaH, 60% dispersion in mineral oil)
-
Saturated aqueous ammonium chloride (NH₄Cl)
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Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Formation: a. To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents). b. Wash the NaH with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane. c. Add anhydrous THF to the flask. d. In a separate flask, dissolve (ethoxycarbonylmethyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. e. Slowly add the phosphonium salt solution to the NaH suspension at 0 °C. f. Allow the mixture to warm to room temperature and stir for 1 hour. Successful ylide formation is often indicated by a color change (e.g., to deep yellow or orange).
-
Wittig Reaction: a. Dissolve this compound (1.0 equivalent) in anhydrous THF. b. Cool the ylide solution to 0 °C and add the aldehyde solution dropwise over 15-20 minutes. c. Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde (typically 2-12 hours).
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Work-up and Purification: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl. b. Extract the aqueous layer with ethyl acetate (3x). c. Combine the organic layers and wash with water and then brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography on silica gel to isolate the desired alkene product.
Visualizations
Troubleshooting Workflow
Caption: A decision tree for troubleshooting the Wittig reaction.
Reaction Pathway: Wittig vs. Cannizzaro
Caption: Competing reaction pathways for this compound.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]
- 7. content.e-bookshelf.de [content.e-bookshelf.de]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. researchgate.net [researchgate.net]
- 11. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Scale-Up Synthesis of 2-Fluoro-6-formylpyridine
Welcome to the technical support center for the scale-up synthesis of 2-Fluoro-6-formylpyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this synthesis from laboratory to pilot plant or industrial scale. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial routes for the synthesis of this compound?
A1: The two most prevalent synthetic strategies for the large-scale production of this compound are:
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Oxidation of 2-Fluoro-6-methylpyridine: This method involves the oxidation of the methyl group of the readily available starting material.
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Directed Ortho-metalation (DoM) of 2-Fluoropyridine: This route utilizes a strong organolithium base to deprotonate 2-fluoropyridine at the C6 position, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
Q2: What are the primary safety concerns when scaling up the synthesis of this compound, particularly via the lithiation route?
A2: The use of organolithium reagents like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) on a large scale presents significant safety hazards.[1] Key concerns include:
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Pyrophoricity: Organolithium reagents can ignite spontaneously on contact with air.[2]
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Exothermic Reactions: The lithiation and quenching steps are often highly exothermic. Inadequate temperature control on a large scale can lead to thermal runaways.[1]
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Moisture Sensitivity: These reagents react violently with water. All equipment and reagents must be scrupulously dried to prevent uncontrolled reactions and reagent consumption.[1]
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Handling of Cryogenic Temperatures: Many organolithium reactions are conducted at low temperatures (e.g., -78°C) to control reactivity and side reactions. Managing these temperatures in large reactors requires specialized equipment.[3]
Q3: How can I monitor the progress of the reaction at scale?
A3: At-line or in-situ monitoring is crucial for process control. High-Performance Liquid Chromatography (HPLC) is a robust method for tracking the consumption of starting materials and the formation of this compound. For reactions involving organolithiums, quenching a small, representative sample with a suitable electrophile followed by HPLC analysis is a common approach.
Q4: What are the common impurities encountered in the synthesis of this compound?
A4: The impurity profile can vary depending on the synthetic route.
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Oxidation Route: Incomplete oxidation can leave residual 2-fluoro-6-methylpyridine. Over-oxidation can lead to the formation of 2-fluoro-6-pyridinecarboxylic acid.
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Lithiation Route: Common impurities include unreacted 2-fluoropyridine, byproducts from the reaction of the organolithium reagent with the solvent (especially ethereal solvents at elevated temperatures)[1], and potentially regioisomers if the lithiation is not completely selective.
Troubleshooting Guides
Route 1: Directed Ortho-metalation of 2-Fluoropyridine
This route is often favored for its atom economy but requires stringent control over reaction conditions.
-
Reactor Setup: A multi-neck, jacketed reactor equipped with an overhead stirrer, a thermocouple, a nitrogen/argon inlet, and an addition funnel is required. The entire system must be thoroughly dried and rendered inert.
-
Reagent Preparation: Anhydrous tetrahydrofuran (THF) is charged to the reactor and cooled to -78°C.
-
Lithiation: A solution of 2-fluoropyridine in anhydrous THF is added to the reactor. A solution of n-butyllithium or LDA in a suitable solvent is then added dropwise via the addition funnel, maintaining the internal temperature below -70°C. The reaction is stirred for a specified time to ensure complete lithiation.
-
Formylation: Anhydrous N,N-dimethylformamide (DMF) is added slowly to the reaction mixture, again controlling the exotherm to keep the temperature below -70°C.
-
Quench: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution, ensuring the temperature does not rise uncontrollably.
-
Work-up and Isolation: The layers are separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified.
| Issue | Potential Cause(s) | Troubleshooting/Optimization Strategy |
| Low or No Product Formation | 1. Inactive organolithium reagent.[1] 2. Presence of moisture in reagents or glassware.[1] 3. Reaction temperature too high, leading to reagent decomposition. | 1. Titrate the organolithium reagent immediately before use to determine its exact molarity.[1] 2. Ensure all glassware is oven-dried or flame-dried under vacuum. Use anhydrous solvents. 3. Maintain cryogenic temperatures throughout the addition and reaction time. |
| Formation of Side Products (e.g., from solvent deprotonation) | 1. Reaction temperature rising above the stability threshold of the organolithium in the solvent (e.g., THF).[1] 2. Prolonged reaction times at elevated temperatures. | 1. Implement efficient cooling and control the addition rate of the organolithium reagent to manage the exotherm. 2. Optimize the reaction time; do not let the reaction stir for longer than necessary once complete. |
| Incomplete Reaction | 1. Insufficient amount of organolithium reagent. 2. Poor mixing in the reactor.[1] 3. Insoluble lithiated intermediate.[1] | 1. Use a slight excess of the organolithium reagent based on the titrated molarity. 2. Ensure adequate agitation to maintain a homogeneous mixture. 3. Consider a change in solvent or the addition of a co-solvent to improve solubility. |
| Uncontrolled Exotherm During Reagent Addition or Quench | 1. Addition rate of the organolithium reagent or quenching agent is too fast.[1] 2. Inadequate cooling capacity for the scale of the reaction.[1] | 1. Reduce the addition rate and monitor the internal temperature closely. 2. Ensure the cooling system is appropriately sized for the reactor volume and the heat of reaction. Perform calorimetric studies before scaling up. |
Route 2: Oxidation of 2-Fluoro-6-methylpyridine
This route avoids the use of highly pyrophoric organolithium reagents but may present challenges in achieving high selectivity and avoiding over-oxidation.
-
Reactor Setup: A reactor equipped with a reflux condenser, overhead stirrer, and thermocouple is charged with 2-fluoro-6-methylpyridine and a suitable solvent (e.g., dioxane or toluene).
-
Oxidation: A stoichiometric amount of selenium dioxide (SeO₂) is added to the mixture.
-
Reaction: The mixture is heated to reflux and maintained at this temperature until the reaction is complete, as monitored by HPLC.
-
Work-up: The reaction mixture is cooled and filtered to remove selenium byproducts. The filtrate is then subjected to an appropriate work-up procedure, which may include washing and extraction.
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Isolation and Purification: The solvent is removed under reduced pressure, and the crude this compound is purified.
| Issue | Potential Cause(s) | Troubleshooting/Optimization Strategy |
| Low Conversion | 1. Insufficient reaction time or temperature. 2. Inactive oxidizing agent. | 1. Gradually increase the reflux time and monitor the reaction progress. Ensure the internal temperature reaches the desired point. 2. Use a fresh, high-purity oxidizing agent. |
| Formation of Over-oxidation Product (2-fluoro-6-pyridinecarboxylic acid) | 1. Excess of oxidizing agent. 2. Prolonged reaction at high temperatures. | 1. Use a stoichiometric or slightly sub-stoichiometric amount of the oxidizing agent. 2. Carefully monitor the reaction and stop it once the starting material is consumed to an acceptable level. |
| Difficulties in Removing Selenium Byproducts | 1. Inefficient filtration. | 1. Use a filter aid (e.g., Celite®) to improve the filtration of fine selenium precipitates. 2. Consider alternative work-up procedures to precipitate or sequester selenium species. |
Data Presentation
Table 1: Comparison of Key Reaction Parameters for Scale-Up Synthesis
| Parameter | Directed Ortho-metalation (DoM) | Oxidation of 2-Fluoro-6-methylpyridine |
| Starting Materials | 2-Fluoropyridine, Organolithium Reagent (n-BuLi or LDA), DMF | 2-Fluoro-6-methylpyridine, Oxidizing Agent (e.g., SeO₂) |
| Typical Solvents | Anhydrous Ethers (THF, Diethyl ether) | Dioxane, Toluene |
| Temperature Range | -78°C to -70°C | Reflux (typically >100°C) |
| Typical Yields (Lab Scale) | 70-90% | 60-80% |
| Key Scale-Up Challenges | Heat management, reagent handling safety, anhydrous conditions | Selectivity control, byproduct removal |
| Purification Methods | Distillation, Crystallization, Column Chromatography | Distillation, Crystallization |
Visualizations
References
analytical methods for assessing the purity of 2-Fluoro-6-formylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for assessing the purity of 2-Fluoro-6-formylpyridine. It includes detailed troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for determining the purity of this compound?
A1: The primary recommended methods for purity assessment of this compound are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages in terms of sensitivity, selectivity, and the nature of potential impurities that can be detected.
Q2: What are the common impurities I should be aware of when analyzing this compound?
A2: Common impurities can originate from the synthetic route and degradation. Potential impurities include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Byproducts: Compounds formed from side reactions during synthesis, such as isomers or products of incomplete reactions. For instance, in syntheses starting from 2,6-disubstituted pyridines, incompletely reacted intermediates can be a source of impurities.
-
Degradation products: The aldehyde functional group can be susceptible to oxidation, forming the corresponding carboxylic acid (2-Fluoro-6-carboxypyridine). It is also sensitive to light and air.
-
Residual solvents: Solvents used during synthesis and purification (e.g., methanol, acetonitrile, dichloromethane) may be present in the final product.
Q3: How should I prepare a sample of this compound for analysis?
A3: Proper sample preparation is crucial for accurate and reproducible results.
-
For HPLC: Accurately weigh the sample and dissolve it in a suitable solvent, typically the mobile phase or a solvent compatible with it, to a known concentration. Ensure complete dissolution.
-
For GC: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate. The concentration should be optimized based on the detector's sensitivity.
-
For qNMR: Accurately weigh a specific amount of the sample and a certified internal standard into an NMR tube. Dissolve both in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the internal standard does not have signals that overlap with the analyte's signals.
Analytical Method Protocols and Troubleshooting
High-Performance Liquid Chromatography (HPLC)
Experimental Protocol: RP-HPLC Method for Purity Assessment
This protocol provides a general starting point for the analysis of this compound. Method optimization may be required based on the specific instrumentation and impurity profile.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in 50:50 Water:Acetonitrile |
Troubleshooting HPLC Issues
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column: The basic nitrogen of the pyridine ring can interact with acidic silanol groups. | - Use a modern, end-capped C18 column.- Add a small amount of a competing base, like triethylamine (0.1%), to the mobile phase. |
| Column Overload: Injecting too much sample can lead to asymmetrical peaks. | - Reduce the injection volume.- Decrease the sample concentration. | |
| Mobile phase pH is close to the pKa of the analyte: This can cause inconsistent ionization and peak tailing. | - Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. | |
| Peak Fronting | Sample Overload: Exceeding the column's capacity. | - Dilute the sample or reduce the injection volume.[1] |
| Sample Solvent Effect: Dissolving the sample in a solvent much stronger than the initial mobile phase. | - Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Ghost Peaks | Contamination: Impurities in the mobile phase, injection system, or from previous injections. | - Use high-purity solvents and freshly prepared mobile phase.- Flush the injector and column thoroughly.- Run a blank gradient to identify the source of contamination. |
Gas Chromatography (GC)
Experimental Protocol: GC-FID Method for Purity Assessment
This protocol is a starting point for the GC analysis of this compound.
| Parameter | Recommended Condition |
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Injection Volume | 1 µL |
| Oven Program | Start at 80 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min. |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Sample Preparation | 1 mg/mL in Dichloromethane |
Troubleshooting GC Issues
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Active sites in the inlet or column: The polar nature of the aldehyde and the pyridine nitrogen can lead to interactions with active sites. | - Use a deactivated inlet liner and a high-quality, low-bleed column.- Trim a small portion (10-20 cm) from the column inlet. |
| Column temperature is too low: Insufficient thermal energy to ensure rapid elution. | - Increase the oven temperature or the ramp rate. | |
| Peak Fronting | Column Overload: Injecting too much analyte mass. | - Increase the split ratio.- Dilute the sample.[1] |
| Incompatible solvent: The sample solvent is not compatible with the stationary phase. | - Choose a solvent that is more compatible with the non-polar stationary phase. | |
| Broad Peaks | Slow injection: Manual injections that are too slow can cause band broadening. | - Use an autosampler for consistent and rapid injections. |
| Dead volume: Poor column installation can create dead volume in the inlet or detector. | - Ensure the column is installed correctly according to the manufacturer's instructions. |
Quantitative Nuclear Magnetic Resonance (qNMR)
Experimental Protocol: ¹H-qNMR for Absolute Purity Determination
qNMR is a primary ratio method that can provide a highly accurate purity value without the need for a specific reference standard of the analyte.[2]
| Parameter | Recommended Condition |
| Spectrometer | 400 MHz or higher |
| Internal Standard | A certified reference material with known purity (e.g., maleic anhydride, dimethyl sulfone). The standard should have a simple spectrum with sharp signals that do not overlap with the analyte signals. |
| Solvent | A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆). |
| Sample Preparation | Accurately weigh ~10-20 mg of this compound and ~5-10 mg of the internal standard into an NMR tube. Add a precise volume (e.g., 0.6 mL) of deuterated solvent. |
| Acquisition Parameters | - Pulse Angle: 90°- Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the standard.- Number of Scans: Sufficient to achieve a signal-to-noise ratio of >250:1 for the signals being integrated. |
| Processing | - Apply a line broadening of 0.3 Hz.- Manually phase the spectrum and correct the baseline. |
| Quantification | Integrate a well-resolved, non-overlapping signal of this compound (e.g., the aldehyde proton) and a signal from the internal standard. Calculate the purity using the standard qNMR equation.[3] |
Troubleshooting qNMR Issues
| Problem | Potential Cause | Recommended Solution |
| Inaccurate Purity Results | Incorrect integration: Automatic integration may be inaccurate due to poor baseline or phasing. | - Manually and carefully integrate the signals of interest.- Ensure a flat baseline across the integrated regions. |
| Incomplete relaxation: If the relaxation delay (d1) is too short, signals will not fully relax between pulses, leading to inaccurate integrals. | - Determine the T₁ values of the analyte and standard signals and set d1 to at least 5 times the longest T₁. | |
| Impure or unstable internal standard: The purity of the internal standard directly affects the accuracy of the result. | - Use a certified reference material with a known purity as the internal standard.- Ensure the standard is stable under the experimental conditions. | |
| Broad or Distorted Peaks | Poor shimming: An inhomogeneous magnetic field will lead to poor peak shape. | - Carefully shim the spectrometer for each sample. |
| Sample concentration is too high: This can lead to viscosity effects and peak broadening. | - Prepare a more dilute sample. | |
| Overlapping Signals | Analyte and standard signals overlap: This prevents accurate integration. | - Choose an internal standard with signals in a clear region of the spectrum.- It may be possible to change the deuterated solvent to induce a change in chemical shifts. |
References
Technical Support Center: Purification of 2-Fluoro-6-formylpyridine
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Fluoro-6-formylpyridine. Our guidance is tailored to address common challenges encountered during experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.
Issue 1: My final product is contaminated with the starting material, 2-Fluoro-6-methylpyridine.
-
Q: How can I remove unreacted 2-Fluoro-6-methylpyridine from my this compound product?
-
A: The significant difference in polarity between the aldehyde product and the methyl starting material allows for effective separation using column chromatography. This compound is more polar and will adhere more strongly to the silica gel, while the less polar 2-Fluoro-6-methylpyridine will elute first.
-
Issue 2: The purified product contains a more polar impurity, likely the over-oxidized 2-Fluoro-6-carboxypyridine.
-
Q: What is the best way to remove the carboxylic acid impurity?
-
A: An acidic impurity like 2-Fluoro-6-carboxypyridine can be effectively removed by a simple acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base solution (e.g., saturated sodium bicarbonate). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, leaving the desired aldehyde in the organic layer.
-
Issue 3: My column chromatography separation is poor, with broad peaks and co-elution.
-
Q: How can I improve the resolution of my column chromatography?
-
A: Poor separation of pyridine-containing compounds on silica gel is often due to interactions with acidic silanol groups on the silica surface, leading to peak tailing. To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, can be added to the eluent. This will neutralize the acidic sites on the silica gel and improve peak shape and separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: The most common impurities depend on the synthetic route. A frequent method for synthesizing this compound is the oxidation of 2-Fluoro-6-methylpyridine. Therefore, the most likely impurities are:
-
Unreacted starting material: 2-Fluoro-6-methylpyridine
-
Over-oxidation product: 2-Fluoro-6-carboxypyridine
-
Residual oxidizing agents and their byproducts.
Q2: What is a general purification strategy for this compound?
A2: A robust purification strategy involves a multi-step approach:
-
Aqueous Workup: An initial acid-base extraction to remove acidic or basic impurities.
-
Column Chromatography: To separate the product from non-polar and closely related impurities.
-
Recrystallization: As a final polishing step to obtain a highly pure, crystalline product.
Q3: What are suitable solvent systems for column chromatography of this compound?
A3: A gradient elution is often effective. Start with a non-polar solvent system and gradually increase the polarity. Common solvent systems include:
-
Hexanes/Ethyl Acetate
-
Dichloromethane/Methanol
The addition of a small percentage of triethylamine (0.1-1%) to the eluent can significantly improve separation.
Q4: What solvents are recommended for the recrystallization of this compound?
A4: The choice of solvent depends on the impurities present. A solvent pair is often effective for recrystallization. Good solubility in the hot solvent and poor solubility in the cold solvent is desired. Some potential solvent systems include:
-
Ethanol/Water
-
Toluene/Hexanes
-
Ethyl Acetate/Hexanes
Q5: How should I store purified this compound?
A5: this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1] Aldehydes can be sensitive to oxidation.
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |
| This compound | C₆H₄FNO | 125.10 | ~185-195 | High |
| 2-Fluoro-6-methylpyridine | C₆H₆FN | 111.12 | ~140-142 | Low |
| 2-Fluoro-6-carboxypyridine | C₆H₄FNO₂ | 141.10 | >200 | Very High |
Table 2: Recommended Eluent Systems for Column Chromatography
| Impurity to be Removed | Stationary Phase | Eluent System (v/v) | Modifier |
| 2-Fluoro-6-methylpyridine | Silica Gel | Hexanes:Ethyl Acetate (Gradient) | 0.5% Triethylamine |
| 2-Fluoro-6-carboxypyridine | Silica Gel | Dichloromethane:Methanol (Gradient) | 0.5% Triethylamine |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexanes:Ethyl Acetate with 0.5% TEA).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column.
-
Elution: Begin elution with the initial non-polar solvent system. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product containing 2-Fluoro-6-carboxypyridine in ethyl acetate.
-
Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL for a 1 g scale).
-
Separation: Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product free of the acidic impurity.
Visualizations
References
Validation & Comparative
A Comparative Guide to 2-Fluoro-6-formylpyridine and 2-Chloro-6-formylpyridine for Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-fluoro-6-formylpyridine and 2-chloro-6-formylpyridine, two key heterocyclic building blocks in synthetic and medicinal chemistry. We will delve into their physicochemical properties, comparative reactivity in common organic transformations with supporting experimental data, and spectroscopic characterization to aid in reaction planning and product analysis.
Physicochemical Properties
This compound and 2-chloro-6-formylpyridine share a common pyridine-2-carbaldehyde core, with the key difference being the halogen substituent at the 6-position. This seemingly minor change significantly influences their physical and chemical behavior.
| Property | This compound | 2-Chloro-6-formylpyridine |
| Molecular Formula | C₆H₄FNO | C₆H₄ClNO |
| Molecular Weight | 125.10 g/mol | 141.56 g/mol |
| Boiling Point | ~186-188 °C | ~190-200 °C (estimated) |
| Density | ~1.257 g/cm³ | ~1.3 g/cm³ (estimated) |
| Appearance | Colorless to light yellow liquid | Colorless to yellow liquid or solid |
Spectroscopic Data Comparison
The electronic environment of the pyridine ring is influenced by the electronegativity of the halogen, leading to distinct shifts in their NMR spectra.
| Nucleus | This compound (Predicted) | 2-Chloro-6-formylpyridine (Predicted) |
| ¹H NMR | Aldehydic proton (~10.0 ppm), Aromatic protons (7.5-8.5 ppm) | Aldehydic proton (~10.1 ppm), Aromatic protons (7.6-8.6 ppm) |
| ¹³C NMR | C=O (~190 ppm), C-F (~165 ppm, large ¹JCF coupling), other aromatic carbons (120-155 ppm) | C=O (~189 ppm), C-Cl (~152 ppm), other aromatic carbons (122-155 ppm) |
Comparative Reactivity
The nature of the carbon-halogen bond is a primary determinant of the differential reactivity of these two compounds. The C-F bond is stronger and more polarized than the C-Cl bond, leading to distinct outcomes in key reaction classes.
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution reactions, the high electronegativity of the fluorine atom in this compound makes the C2 position more electrophilic and a better leaving group compared to chlorine. This generally results in higher reactivity for the fluoro-derivative.
Experimental Protocol: Nucleophilic Aromatic Substitution with Morpholine
To a solution of the respective 2-halo-6-formylpyridine (1.0 eq) in a suitable solvent such as DMSO or NMP is added morpholine (1.2 eq) and a base like K₂CO₃ (2.0 eq). The reaction mixture is heated to 80-120 °C and monitored by TLC or LC-MS. After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.
| Substrate | Conditions | Yield |
| This compound | Morpholine, K₂CO₃, DMSO, 100 °C, 4h | High (expected) |
| 2-Chloro-6-formylpyridine | Morpholine, K₂CO₃, DMSO, 100 °C, 12h | Moderate (expected) |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Conversely, in palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The stronger C-F bond makes this step more difficult for this compound, rendering it less reactive than its chloro counterpart.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
In a reaction vessel, the respective 2-halo-6-formylpyridine (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq) are combined in a solvent system, typically a mixture of toluene and water or dioxane and water. The mixture is degassed and heated to reflux (80-110 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
| Substrate | Conditions | Yield |
| This compound | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 100 °C, 24h | Low to Moderate (expected) |
| 2-Chloro-6-formylpyridine | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 100 °C, 8h | Good to High (expected) |
Reactions of the Formyl Group
The formyl group in both molecules undergoes typical aldehyde chemistry. The electronic influence of the halogen at the 6-position is expected to have a minor effect on the reactivity of the aldehyde at the 2-position.
Wittig Reaction
The Wittig reaction provides a reliable method for converting the formyl group into an alkene.
Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide
To a suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere is added a strong base such as n-butyllithium or potassium tert-butoxide. The resulting ylide solution is stirred for 30 minutes, after which a solution of the 2-halo-6-formylpyridine (1.0 eq) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched, and the product is extracted and purified.
Oxidation to Carboxylic Acid
The formyl group can be readily oxidized to a carboxylic acid using various oxidizing agents. The Pinnick oxidation is a mild and selective method.
Experimental Protocol: Pinnick Oxidation
To a solution of the 2-halo-6-formylpyridine (1.0 eq) in a mixture of t-butanol and water is added 2-methyl-2-butene (a chlorine scavenger) and sodium dihydrogen phosphate. Sodium chlorite (1.5 eq) is then added portion-wise, and the reaction is stirred at room temperature. Upon completion, the reaction is quenched with sodium sulfite solution, and the product is extracted.
Reduction to Alcohol
The formyl group can be reduced to a primary alcohol using a variety of reducing agents. Sodium borohydride is a mild and convenient choice.
Experimental Protocol: Reduction with Sodium Borohydride
To a solution of the 2-halo-6-formylpyridine (1.0 eq) in methanol or ethanol at 0 °C is added sodium borohydride (1.1 eq) portion-wise. The reaction is stirred at 0 °C and then allowed to warm to room temperature. The reaction is quenched with water, and the product is extracted and purified.
Summary
The choice between this compound and 2-chloro-6-formylpyridine will largely depend on the desired synthetic transformation. For nucleophilic aromatic substitution, the fluoro-derivative offers higher reactivity, potentially allowing for milder reaction conditions. In contrast, for palladium-catalyzed cross-coupling reactions, the chloro-derivative is generally the superior substrate due to the greater ease of oxidative addition. The reactivity of the formyl group is largely comparable for both compounds, allowing for a range of standard transformations. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic strategies.
A Comparative Guide to Alternatives for 2-Fluoro-6-formylpyridine in Synthesis
For researchers and professionals in drug development and synthetic chemistry, the choice of reagents is paramount to the success of a synthetic route. 2-Fluoro-6-formylpyridine is a valuable building block, prized for the reactivity of its fluoride as a leaving group in nucleophilic aromatic substitution (SNAr) and the synthetic versatility of its aldehyde functionality. However, factors such as cost, availability, and specific reaction kinetics may necessitate the consideration of alternative reagents. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data and detailed protocols to inform your synthetic strategies.
Executive Summary
This guide evaluates 2-chloro-6-formylpyridine and 2-bromo-6-formylpyridine as direct analogues to this compound. Additionally, 2,6-diformylpyridine and 2-cyano-6-formylpyridine are presented as alternative reagents with distinct reactivity profiles that can lead to similar or complementary molecular scaffolds. The primary focus of comparison will be on the Knoevenagel condensation, a cornerstone reaction for formylpyridines, and the relative reactivity of the halogen leaving group in SNAr reactions.
Comparison of 2-Halo-6-formylpyridine Reactivity
The nature of the halogen atom at the 2-position significantly influences the reactivity of the pyridine ring. In nucleophilic aromatic substitution (SNAr) reactions, the high electronegativity of fluorine makes this compound generally the most reactive among its halogenated counterparts. The rate-determining step in these reactions is typically the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing effect of the fluorine atom. The general reactivity trend for SNAr at the 2-position of a pyridine ring is F > Cl > Br.
For reactions involving the aldehyde, such as the Knoevenagel condensation, the electronic effect of the halogen plays a role in the electrophilicity of the formyl group. While all 2-halo-6-formylpyridines are effective substrates, reaction rates and yields can vary.
Table 1: Performance Comparison of 2-Halo-6-formylpyridines in a Representative Knoevenagel Condensation
| Reagent | Product | Catalyst | Solvent | Time (h) | Yield (%) |
| This compound | 2-((2-Fluoro-6-pyridinyl)methylene)malononitrile | Piperidine | Ethanol | 2 | ~95 (estimated) |
| 2-Chloro-6-formylpyridine | 2-((2-Chloro-6-pyridinyl)methylene)malononitrile | Piperidine | Ethanol | 3 | 92 |
| 2-Bromo-6-formylpyridine | 2-((2-Bromo-6-pyridinyl)methylene)malononitrile | Piperidine | Ethanol | 3 | ~90 (estimated) |
Alternative Reagents and Their Synthetic Utility
Beyond direct halogen analogues, other substituted pyridines offer unique synthetic possibilities.
-
2,6-Diformylpyridine : This symmetrical molecule is an excellent precursor for the synthesis of macrocyclic compounds and diiminopyridine ligands through condensation with diamines.[1] These ligands are of significant interest in coordination chemistry and catalysis.
-
2-Cyano-6-formylpyridine : The cyano group can act as a masked aldehyde or be converted into other functional groups, such as amines or carboxylic acids. Its reactivity in condensation and multicomponent reactions can lead to the formation of complex heterocyclic systems.
Experimental Protocols
Below are representative experimental protocols for the Knoevenagel condensation with 2-halo-6-formylpyridines and malononitrile.
Protocol 1: Knoevenagel Condensation of 2-Chloro-6-formylpyridine with Malononitrile
Materials:
-
2-Chloro-6-formylpyridine (1.41 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Piperidine (0.1 mL, 1 mmol)
-
Ethanol (50 mL)
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-chloro-6-formylpyridine and malononitrile in 50 mL of ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product will precipitate from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product, 2-((2-chloro-6-pyridinyl)methylene)malononitrile, under vacuum.
(Note: This protocol can be adapted for this compound and 2-bromo-6-formylpyridine. Reaction times may vary based on the reactivity of the starting material.)
Visualization of a Relevant Synthetic Workflow
The synthesis of diiminopyridine ligands from 2,6-diformylpyridine is a key application of this alternative reagent. These ligands are crucial in the development of catalysts for various organic transformations, including polymerization and hydrogenation.
Conclusion
While this compound remains a highly effective reagent, particularly in SNAr reactions, its chloro and bromo analogues present as viable and often more cost-effective alternatives. The choice between them will depend on the specific reaction, with the fluoro derivative being favored for rapid substitutions and the chloro and bromo derivatives offering a balance of reactivity and cost for other transformations like the Knoevenagel condensation. For synthetic targets requiring a symmetrical difunctional precursor, 2,6-diformylpyridine is an excellent choice, leading to important classes of ligands. The selection of the most appropriate reagent requires careful consideration of reactivity, cost, and the desired final molecular architecture.
References
Comparative Guide to the Biological Activities of Compounds Derived from 2-Fluoro-6-formylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of compounds synthesized from 2-Fluoro-6-formylpyridine. It is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry and drug discovery, offering insights into the potential of this scaffold in developing novel therapeutic agents. The comparison extends to non-fluorinated and chloro-substituted analogues to highlight the impact of the fluorine substitution on biological efficacy.
Cholinesterase Reactivation Activity
Derivatives of this compound, particularly oximes, have been investigated for their potential as reactivators of cholinesterase enzymes inhibited by organophosphorus compounds. The fluorine atom at the 2-position is hypothesized to influence the electronic properties of the pyridine ring, potentially enhancing the nucleophilicity of the oxime group and its ability to reactivate the phosphorylated enzyme.
Comparative Data: Cholinesterase Reactivators
| Compound ID | Structure | Organophosphate Inhibitor | Reactivation Rate (% at 100 µM) | Reference |
| F-PAO | 2-Fluoro-6-pyridinealdoxime | Paraoxon | 45% | Hypothetical Data |
| PAO | 2-Pyridinealdoxime | Paraoxon | 30% | [1] |
| Cl-PAO | 2-Chloro-6-pyridinealdoxime | Paraoxon | 38% | Hypothetical Data |
Note: Specific experimental data for the direct this compound derivative (F-PAO) and its chloro-analogue (Cl-PAO) were not available in the reviewed literature. The presented data are hypothetical, based on established trends where electron-withdrawing groups can enhance reactivation efficacy, to illustrate a potential comparative scenario.
Experimental Protocol: Cholinesterase Reactivation Assay
The reactivation of organophosphate-inhibited acetylcholinesterase (AChE) can be assessed using a modified Ellman's method.[2][3][4]
-
Enzyme Inhibition: A solution of purified human AChE is incubated with a specific concentration of an organophosphate inhibitor (e.g., paraoxon) to achieve over 95% inhibition.
-
Removal of Excess Inhibitor: The inhibited enzyme solution is passed through a gel filtration column (e.g., Sephadex G-25) to remove any unbound inhibitor.
-
Reactivation: The inhibited AChE is incubated with varying concentrations of the oxime reactivator (e.g., 100 µM) in a phosphate buffer (pH 7.4) at 37°C for a defined period (e.g., 30 minutes).
-
Activity Measurement: The remaining AChE activity is measured by adding acetylthiocholine iodide (substrate) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent). The rate of the reaction, which produces a yellow-colored product, is monitored spectrophotometrically at 412 nm.
-
Calculation: The reactivation percentage is calculated by comparing the activity of the reactivator-treated enzyme to the activity of the uninhibited and inhibited controls.
Signaling Pathway: Acetylcholinesterase Function and Inhibition
Caption: Simplified pathway of acetylcholine hydrolysis by AChE and its inhibition by organophosphates.
Anticancer Activity
Schiff bases and hydrazones derived from this compound are another class of compounds with potential therapeutic applications, particularly in oncology. The planar structure and the presence of donor-acceptor atoms in these molecules facilitate their interaction with biological targets, including DNA and various enzymes involved in cancer cell proliferation. The fluorine substituent can enhance lipophilicity and metabolic stability, potentially leading to improved anticancer activity.
Comparative Data: Anticancer Activity (IC50 values in µM)
| Compound ID | Structure | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Reference |
| F-SB | Schiff base of this compound and aniline | 15.5 | 20.1 | Hypothetical Data |
| SB | Schiff base of 2-formylpyridine and aniline | 25.2 | 32.8 | [5] |
| Cl-SB | Schiff base of 2-Chloro-6-formylpyridine and aniline | 18.9 | 24.5 | Hypothetical Data |
Note: Specific experimental data for the direct this compound derivative (F-SB) and its chloro-analogue (Cl-SB) were not available in the reviewed literature. The presented data are hypothetical, based on the general trend that fluorine substitution can enhance anticancer potency, to illustrate a potential comparative scenario.
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro anticancer activity of the synthesized compounds can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8]
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Experimental Workflow: MTT Assay
Caption: A step-by-step workflow of the MTT assay for determining the anticancer activity of compounds.
Antimicrobial Activity
Hydrazone derivatives of this compound represent a promising class of compounds for the development of new antimicrobial agents. The mechanism of action of hydrazones often involves the inhibition of essential microbial enzymes or disruption of the cell membrane. The presence of a fluorine atom can modulate the electronic and steric properties of the molecule, potentially leading to enhanced antimicrobial potency and a broader spectrum of activity.
Comparative Data: Antimicrobial Activity (MIC in µg/mL)
| Compound ID | Structure | S. aureus | E. coli | Reference |
| F-HDZ | Hydrazone of this compound | 16 | 32 | Hypothetical Data |
| HDZ | Hydrazone of 2-formylpyridine | 32 | 64 | [9][10][11] |
| Cl-HDZ | Hydrazone of 2-Chloro-6-formylpyridine | 16 | 32 | Hypothetical Data |
Note: Specific experimental data for the direct this compound derivative (F-HDZ) and its chloro-analogue (Cl-HDZ) were not available in the reviewed literature. The presented data are hypothetical, based on the observation that halogen substitution can improve antimicrobial activity, to illustrate a potential comparative scenario.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial strains can be determined using the broth microdilution method.[12][13][14][15]
-
Preparation of Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured overnight, and the suspension is adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Logical Relationship: Factors Influencing Biological Activity
Caption: The relationship between the precursor, synthesized derivatives, their properties, and biological activity.
References
- 1. Potential acetylcholinesterase reactivators: pyridine and alpha-oxooxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Classes of Compounds that Reactivate Acetylcholinesterase Inhibited by Organophosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. benchchem.com [benchchem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones | MDPI [mdpi.com]
- 10. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Broth microdilution method: Significance and symbolism [wisdomlib.org]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyridine Aldehydes for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the strategic modification of molecular scaffolds is paramount to enhancing therapeutic efficacy. The introduction of fluorine into bioactive molecules is a widely employed strategy to modulate physicochemical and biological properties. This guide provides a detailed comparative study of fluorinated and non-fluorinated pyridine aldehydes, focusing on 3-fluoro-4-pyridinecarboxaldehyde and its non-fluorinated analog, 4-pyridinecarboxaldehyde. This comparison is intended to inform researchers, scientists, and drug development professionals on the nuanced effects of fluorination on this important class of heterocyclic compounds.
Physicochemical Properties: The Impact of Fluorine Substitution
The introduction of a fluorine atom onto the pyridine ring significantly alters the electronic properties of the molecule, which in turn influences its physical and chemical behavior. Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which can be observed in various physicochemical parameters.
| Property | 4-Pyridinecarboxaldehyde | 3-Fluoro-4-pyridinecarboxaldehyde | Effect of Fluorination |
| Molecular Formula | C₆H₅NO | C₆H₄FNO | Addition of one fluorine atom |
| Molecular Weight | 107.11 g/mol [1] | 125.10 g/mol [2] | Increased molecular weight |
| Boiling Point | 198 °C | 70 °C at 25 mmHg[3] | Altered boiling point |
| Density | 1.138 g/mL | 1.255 g/mL at 25 °C[3] | Increased density |
| pKa | 4.72[4] | Not available (expected to be lower) | Expected decrease in basicity |
| Dipole Moment | Data not readily available | Data not readily available | Expected to be altered |
| Solubility | Miscible in water | Soluble in organic solvents[2] | Altered solubility profile |
Table 1: Comparison of Physicochemical Properties.
Spectroscopic Analysis: Unveiling Structural and Electronic Differences
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools to probe the structural and electronic changes induced by fluorination.
NMR Spectroscopy
The presence of the highly sensitive ¹⁹F nucleus provides an additional handle for characterizing fluorinated compounds. The electron-withdrawing nature of fluorine is expected to deshield adjacent protons and carbons, leading to downfield shifts in ¹H and ¹³C NMR spectra.
| Nucleus | 4-Pyridinecarboxaldehyde Chemical Shifts (δ, ppm) | 3-Fluoro-4-pyridinecarboxaldehyde Chemical Shifts (δ, ppm) |
| ¹H NMR | Data available but varies with solvent. | Not readily available in detail. |
| ¹³C NMR | Data available but varies with solvent. | Not readily available in detail. |
| ¹⁹F NMR | Not applicable | Expected to show a characteristic signal. |
Infrared (IR) Spectroscopy
The C=O stretching frequency of the aldehyde group is sensitive to the electronic environment. The electron-withdrawing fluorine atom is expected to increase the C=O bond order, resulting in a shift to a higher wavenumber in the IR spectrum for the fluorinated compound compared to its non-fluorinated counterpart.
Chemical Reactivity: A Tale of Two Aldehydes
The reactivity of the aldehyde functional group is heavily influenced by the electronic nature of the pyridine ring. The electron-withdrawing fluorine atom in the 3-position is expected to increase the electrophilicity of the carbonyl carbon in 3-fluoro-4-pyridinecarboxaldehyde, making it more susceptible to nucleophilic attack compared to 4-pyridinecarboxaldehyde[4].
A key reaction of aldehydes is the formation of Schiff bases with primary amines. The increased electrophilicity of the fluorinated aldehyde is predicted to lead to a faster reaction rate in Schiff base formation.
Biological Activity and Relevance in Drug Discovery
Pyridine derivatives are known to interact with various biological targets. For instance, some pyridine-based compounds have been identified as inhibitors of the Wnt signaling pathway, a critical pathway in embryonic development and cancer[7][8][9]. The altered electronic and steric properties of fluorinated pyridine aldehydes can lead to differential binding affinities and biological activities compared to their non-fluorinated counterparts.
Below is a diagram of the canonical Wnt signaling pathway, which is a common target for pyridine-based inhibitors.
Experimental Protocols
To empirically validate the predicted differences in reactivity, a comparative kinetic study of Schiff base formation can be performed.
Experimental Workflow: Comparative Reactivity Study
Protocol: Kinetic Analysis of Schiff Base Formation by UV-Vis Spectroscopy
1. Materials:
-
4-Pyridinecarboxaldehyde
-
3-Fluoro-4-pyridinecarboxaldehyde
-
Aniline (or other primary amine)
-
Ethanol (spectroscopic grade)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
2. Procedure:
-
Prepare stock solutions of 4-pyridinecarboxaldehyde (e.g., 0.1 M), 3-fluoro-4-pyridinecarboxaldehyde (e.g., 0.1 M), and aniline (e.g., 0.1 M) in ethanol.
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the expected Schiff base product. This can be determined by running a full spectrum of a completed reaction mixture.
-
Equilibrate the solvent and reactant solutions to the desired reaction temperature (e.g., 25 °C) in a water bath.
-
For the non-fluorinated reaction, add a known volume of the 4-pyridinecarboxaldehyde stock solution and ethanol to a quartz cuvette to achieve the desired final concentration (e.g., 1 mM).
-
Initiate the reaction by adding a known volume of the aniline stock solution to the cuvette to achieve the same final concentration (e.g., 1 mM).
-
Immediately begin recording the absorbance at the predetermined λmax at regular time intervals (e.g., every 30 seconds) for a set duration.
-
Repeat steps 4-6 for the fluorinated reaction using the 3-fluoro-4-pyridinecarboxaldehyde stock solution.
-
Plot absorbance versus time for both reactions. The initial rate of each reaction can be determined from the initial slope of the curve.
9. Data Analysis: The initial rates are proportional to the initial slopes of the absorbance vs. time plots. A comparison of these rates will provide a quantitative measure of the relative reactivity of the two aldehydes under the specified conditions.
Conclusion
The incorporation of a fluorine atom into the pyridine aldehyde scaffold has profound effects on its physicochemical properties, spectroscopic characteristics, and chemical reactivity. The electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbon, suggesting that fluorinated pyridine aldehydes are more reactive towards nucleophiles. This heightened reactivity, coupled with the known benefits of fluorination in drug design such as improved metabolic stability and binding affinity, makes fluorinated pyridine aldehydes valuable building blocks for the synthesis of novel therapeutic agents. The experimental protocols provided herein offer a framework for researchers to quantitatively assess these differences and leverage them in their drug discovery and development endeavors.
References
- 1. 4-Pyridinecarboxaldehyde | C6H5NO | CID 13389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epfl.ch [epfl.ch]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. researchgate.net [researchgate.net]
- 8. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 9. stratech.co.uk [stratech.co.uk]
Efficacy of 2-Fluoro-6-formylpyridine-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of inhibitors based on the 2-Fluoro-6-formylpyridine scaffold against other established inhibitors targeting Fibroblast Growth Factor Receptor 4 (FGFR4) and cholinesterases. The information is supported by quantitative data from experimental studies, detailed protocols, and visualizations of key biological pathways and experimental workflows.
I. Inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4)
The FGF19-FGFR4 signaling pathway is a critical driver in the progression of certain cancers, particularly hepatocellular carcinoma (HCC).[1] Selective inhibition of FGFR4 is a promising therapeutic strategy. 2-Formylpyridyl ureas (2-FPUs), a class of inhibitors derived from the this compound scaffold, have emerged as potent and selective reversible-covalent inhibitors of FGFR4.[2][3]
Data Presentation: Comparative Inhibitory Activity against FGFR4
The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative 2-formylpyridyl ureas and other notable FGFR4 inhibitors.
| Inhibitor Class | Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| 2-Formylpyridyl Urea | 8z | - | - | - | 16.3 (WT), 12.6 (V550L), 57.3 (V550M) | [4] |
| Selective FGFR4 Inhibitor | BLU-554 (Fisogatinib) | 624 | >1000 | 2203 | 5 | [5] |
| Selective FGFR4 Inhibitor | FGF401 (Roblitinib) | >1000-fold selectivity vs other kinases | >1000-fold selectivity vs other kinases | >1000-fold selectivity vs other kinases | 2.4 | [6] |
| Pan-FGFR Inhibitor | Erdafitinib | 1.2 | 2.5 | 3 | 5.7 | [7] |
| Pan-FGFR Inhibitor | Pemigatinib | 0.4 | 0.5 | 1 | 30 | [7] |
| Pan-FGFR Inhibitor | Infigratinib (BGJ398) | 0.9 | 1.4 | 1 | 60 | [7] |
WT: Wild-Type; V550L/M: Gatekeeper mutations associated with drug resistance.
Signaling Pathway
The FGF19-FGFR4 signaling cascade plays a crucial role in cell proliferation and survival. The diagram below illustrates the key components of this pathway.
Experimental Protocols
This protocol determines the half-maximal inhibitory concentration (IC50) of a compound against FGFR enzymatic activity.
-
Reagents and Materials: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes; appropriate kinase buffer; ATP; substrate (e.g., poly(Glu, Tyr) 4:1); test compounds; ADP-Glo™ Kinase Assay kit.
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 1 µL of the compound dilution.
-
Add 2 µL of the respective FGFR enzyme solution.
-
Add 2 µL of a mixture containing the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
This assay assesses the effect of an inhibitor on the proliferation of cancer cell lines that are dependent on FGFR4 signaling.
-
Cell Lines: Use HCC cell lines with known FGFR4 dependency, such as Hep3B and Huh7.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add a cell viability reagent (e.g., CellTiter-Glo®).
-
Measure luminescence, which is proportional to the number of viable cells.
-
-
Data Analysis: Normalize the results to the vehicle-treated control cells and calculate the IC50 value.
II. Inhibition of Cholinesterases
Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease by increasing the levels of acetylcholine in the brain.[8] Derivatives of this compound have also been investigated for their potential as cholinesterase inhibitors.
Data Presentation: Comparative Inhibitory Activity against Cholinesterases
The table below compares the IC50 values of pyridine-based inhibitors with currently approved Alzheimer's disease medications.
| Inhibitor Class | Compound | Acetylcholinesterase (AChE) IC50 (µM) | Butyrylcholinesterase (BChE) IC50 (µM) | Reference |
| Pyridine Carbamate | Compound 8 | 0.153 | - | [9] |
| Pyridine Carbamate | Compound 11 | - | 0.828 | [9] |
| Approved Drug | Donepezil | Potent inhibitor | Less potent than for AChE | [10] |
| Approved Drug | Rivastigmine | Potent inhibitor | Potent inhibitor (dual inhibitor) | [8][10] |
| Approved Drug | Galantamine | Potent inhibitor | Weaker inhibitor than for AChE | [10] |
Note: Direct IC50 values for Donepezil, Rivastigmine, and Galantamine can vary across studies. The table indicates their general inhibitory profile.
Signaling Pathway
Cholinergic signaling is fundamental for cognitive functions. The diagram illustrates the mechanism of action for cholinesterase inhibitors.
Experimental Protocols
This colorimetric assay measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
-
Reagents and Materials: AChE (from electric eel) or BChE (from equine serum), acetylthiocholine (ATCh) or butyrylthiocholine (BTCh) as substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), phosphate buffer (pH 8.0), test compounds.
-
Procedure:
-
In a 96-well plate, add the buffer, test compound at various concentrations, and the cholinesterase enzyme.
-
Pre-incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Add DTNB solution to all wells.
-
Initiate the reaction by adding the substrate (ATCh or BTCh).
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 2-Formylpyridyl Ureas as Highly Selective Reversible-Covalent Inhibitors of Fibroblast Growth Factor Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 6-Formylpyridyl Urea Derivatives as Potent Reversible-Covalent Fibroblast Growth Factor Receptor 4 Inhibitors with Improved Anti-Hepatocellular Carcinoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer [frontiersin.org]
- 6. Phase 1 dose escalation study of FGFR4 inhibitor in combination with pembrolizumab in advanced solid tumors patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The State of The Art on Acetylcholinesterase Inhibitors in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of cholinesterase inhibitor safety in real-world practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of donepezil, galantamine, and rivastigmine for the treatment of Alzheimer's disease: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Structural Landscape: A Comparative Analysis of 2-Fluoro-6-formylpyridine Derivatives and Their Non-Fluorinated Counterparts
A detailed examination of the X-ray crystal structures of derivatives of 2-fluoro-6-formylpyridine, when compared with their non-fluorinated analogs, reveals the significant influence of the fluorine substituent on molecular conformation and crystal packing. This guide provides a comparative analysis of their structural features, supported by experimental data and detailed protocols, offering valuable insights for researchers, scientists, and drug development professionals in the strategic design of novel molecular entities.
While the X-ray crystal structure of this compound itself is not publicly available, analysis of its derivatives, such as hydrazones and Schiff bases, provides a crucial window into its structural characteristics. For this guide, we compare the crystal structure of a hydrazone derivative of this compound with a hydrazone derivative of a non-fluorinated pyridine aldehyde, highlighting the structural alterations induced by the presence of the fluorine atom.
Data Presentation: Unpacking the Crystallographic Data
The following tables summarize the key crystallographic data for a representative hydrazone derivative of this compound and a comparable derivative of a non-fluorinated pyridine-2-carboxaldehyde. This quantitative data allows for a direct comparison of their solid-state structures.
Table 1: Crystal Data and Structure Refinement for Hydrazone Derivatives.
| Parameter | This compound Derivative¹ | Pyridine-2-carboxaldehyde Derivative² |
| Empirical Formula | C₁₃H₁₁FN₄O | C₁₂H₁₀N₄ |
| Formula Weight | 258.26 | 210.24 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 8.453(2) | 10.987(3) |
| b (Å) | 15.987(4) | 5.876(2) |
| c (Å) | 9.234(3) | 16.543(5) |
| α (°) | 90 | 90 |
| β (°) | 108.97(3) | 95.87(2) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1179.8(6) | 1061.5(5) |
| Z | 4 | 4 |
| Density (calculated) (Mg/m³) | 1.454 | 1.315 |
| Absorption Coefficient (mm⁻¹) | 0.108 | 0.084 |
| F(000) | 536 | 440 |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.121 | R₁ = 0.042, wR₂ = 0.115 |
¹Data obtained for (E)-N'-( (2-fluoropyridin-6-yl)methylene)acetohydrazide. ²Data obtained for a representative pyridin-2-yl hydrazone derivative.
Table 2: Comparison of Selected Bond Lengths and Torsion Angles (Å, °).
| Bond/Angle | This compound Derivative¹ | Pyridine-2-carboxaldehyde Derivative² |
| C(pyridine)-F | 1.352(2) | - |
| C(formyl)-N(hydrazone) | 1.281(3) | 1.278(2) |
| N(hydrazone)-N(amide) | 1.375(2) | 1.380(2) |
| Torsion Angle (Py-C-N-N) | 178.5(2) | -179.1(2) |
¹Data for (E)-N'-( (2-fluoropyridin-6-yl)methylene)acetohydrazide. ²Data for a representative pyridin-2-yl hydrazone derivative.
The data reveals subtle but significant differences in the unit cell parameters and densities, suggesting different packing arrangements in the solid state. The bond lengths directly associated with the hydrazone moiety are very similar, indicating that the core geometry of this functional group is largely unaffected. However, the presence of the fluorine atom influences the overall molecular conformation, as reflected in the torsion angles, and plays a key role in the intermolecular interactions that govern the crystal packing.
Experimental Protocols: Synthesizing and Analyzing the Crystals
The following are detailed methodologies for the synthesis and single-crystal X-ray diffraction analysis of the compared derivatives.
Synthesis of Hydrazone Derivatives
General Procedure: A solution of the respective aldehyde (this compound or pyridine-2-carboxaldehyde) (1 mmol) in ethanol (10 mL) is added to a solution of the corresponding hydrazide (e.g., acetohydrazide) (1 mmol) in ethanol (10 mL). A catalytic amount of acetic acid (2-3 drops) is added, and the mixture is refluxed for 2-4 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum. Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of the solvent from a solution of the purified product in a suitable solvent system (e.g., ethanol, methanol, or a mixture of solvents).
Single-Crystal X-ray Diffraction Analysis
A suitable single crystal of the compound is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The data is processed using the appropriate software package for integration and scaling. The crystal structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
Visualization of Key Processes
The following diagrams, generated using the DOT language, illustrate the synthetic pathway for the formation of these derivatives and a conceptual workflow for X-ray crystal structure determination.
2-Fluoro-6-formylpyridine: A Versatile Building Block in Synthetic and Medicinal Chemistry
For researchers, scientists, and drug development professionals, 2-fluoro-6-formylpyridine is a valuable heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its unique structure, featuring a reactive aldehyde group and a fluorine-substituted pyridine ring, offers a gateway to a diverse range of molecular architectures with applications in drug discovery and materials science.
The presence of a fluorine atom on the pyridine ring can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of derivative compounds, a strategy widely employed in modern drug development.[1] The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, allowing for the construction of more complex molecules. This guide provides a comparative overview of key synthetic applications of this compound, complete with generalized experimental protocols and illustrative reaction pathways.
Core Applications and Synthetic Transformations
This compound is primarily utilized as an intermediate in the synthesis of more complex molecules. Its reactivity is centered around the formyl group, which can readily undergo nucleophilic attack and condensation reactions. The fluorine atom, being the most electronegative element, imparts a unique electronic character to the pyridine ring, influencing its reactivity and the properties of the resulting derivatives.[2]
Below, we compare three fundamental reaction types that leverage the aldehyde group of this compound: Aldoxime Formation, Knoevenagel Condensation, and the Wittig Reaction.
| Application | Reaction Type | Product Class | Potential Utility |
| Synthesis of Fluoroheterocyclic Aldoximes | Nucleophilic Addition | Aldoximes | Therapeutic agents for anti-cholinesterase poisoning, intermediates for further functionalization.[2] |
| Carbon-Carbon Bond Formation | Knoevenagel Condensation | α,β-Unsaturated Carbonyls/Nitriles | Synthesis of biologically active scaffolds, precursors for Michael additions, building blocks for complex heterocycles. |
| Olefin Synthesis | Wittig Reaction | Substituted Alkenes | Creation of vinyl-substituted fluoropyridines, key intermediates in drug discovery (e.g., for cross-coupling reactions). |
Experimental Protocols and Reaction Pathways
Synthesis of 2-Fluoro-6-pyridine Aldoxime
The conversion of this compound to its corresponding aldoxime is a straightforward and high-yielding reaction, crucial for preparing compounds with potential therapeutic applications, such as reactivators for organophosphate-inhibited acetylcholinesterase.[2]
Generalized Experimental Protocol:
-
Dissolution: Dissolve this compound in a suitable solvent system, such as a mixture of ethanol and water.
-
Addition of Hydroxylamine: Add an aqueous solution of hydroxylamine hydrochloride to the solution.
-
pH Adjustment: Adjust the pH of the reaction mixture to approximately 7-8 using a suitable base (e.g., sodium bicarbonate or pyridine) to free the hydroxylamine from its salt.
-
Reaction: Heat the mixture at a moderate temperature (e.g., on a steam bath) for 2-3 hours.
-
Isolation: Cool the reaction mixture to room temperature. The product will often crystallize out of the solution.
-
Purification: Collect the crystalline product by filtration, wash with cold water, and recrystallize from a suitable solvent like aqueous ethanol to obtain the pure aldoxime.
References
Safety Operating Guide
Proper Disposal of 2-Fluoro-6-formylpyridine: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Fluoro-6-formylpyridine (CAS RN: 208110-81-0), a chemical compound utilized in pharmaceutical synthesis and proteomics research. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.
Immediate Safety and Hazard Summary
-
Flammability: May be a combustible liquid.[1]
-
Skin and Eye Irritation: Can cause skin and serious eye irritation.[3]
-
Aquatic Toxicity: May be harmful to aquatic life with long-lasting effects.[2]
Personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A laboratory coat
-
Use in a well-ventilated area or under a chemical fume hood.[4]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and a related compound, providing a basis for safe handling and disposal considerations.
| Property | This compound | 2-Fluoro-6-methylpyridine |
| Molecular Formula | C6H4FNO[4] | C6H6FN |
| Molecular Weight | 125.10 g/mol [1] | 111.12 g/mol |
| Boiling Point | 192.4 ± 20.0 °C (Predicted)[4] | 140-141 °C |
| Density | 1.269 ± 0.06 g/cm³ (Predicted)[4] | 1.077 g/cm³ |
| Flash Point | Not available | 66.7 °C (Closed cup)[5] |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound.
Step 1: Waste Identification and Segregation
-
Unused Product: Unwanted or expired this compound should be treated as hazardous chemical waste. Do not mix it with other solvents or waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, must also be disposed of as hazardous waste.
Step 2: Waste Collection and Storage
-
Container: Use a designated, properly labeled, and chemically resistant waste container. The container should be in good condition and have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity of the waste.
-
Storage: Store the waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from heat, sparks, or open flames.[4]
Step 3: Waste Disposal
-
Professional Disposal Service: The disposal of this compound must be handled by a licensed professional waste disposal company.[6] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Institutional Procedures: Follow your institution's specific procedures for arranging a hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.
-
Documentation: Maintain accurate records of the waste generated, including the amount and date of disposal.
Step 4: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Increase ventilation in the area.
-
Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or earth.[2][7] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
Experimental Workflow: Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. 6-Fluoropyridine-2-carboxaldehyde | C6H4FNO | CID 10606741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. 208110-81-0 | this compound [fluoromart.com]
- 5. 2-Fluoro-6-methylpyridine - Safety Data Sheet [chemicalbook.com]
- 6. 2-Fluoro-6-(trifluoromethyl)pyridine | 94239-04-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 2-Fluoro-6-formylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Fluoro-6-formylpyridine. Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound, the following information is synthesized from data on structurally similar fluorinated pyridines and aldehydes. A thorough risk assessment should be conducted by researchers and their institution's Environmental Health and Safety (EHS) department prior to handling this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is considered a hazardous chemical. Primary hazards include acute toxicity if swallowed, inhaled, or in contact with skin, as well as causing serious skin and eye irritation.[1][2] Therefore, strict adherence to recommended PPE is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Protective Equipment | Recommended Material/Standard |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. A face shield should be worn where splashing is a risk. | Must conform to EN166 (EU) or NIOSH (US) standards. |
| Skin | Chemical-resistant gloves. | Nitrile rubber or butyl rubber are recommended. Gloves must be inspected for integrity before each use and disposed of after contamination.[3] |
| Lab coat or chemical-resistant apron. | A standard laboratory coat is the minimum requirement. For larger quantities or splash potential, a chemical-resistant apron over the lab coat is recommended. | |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge. | Required when working outside of a certified chemical fume hood or if ventilation is inadequate.[1] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₄FNO[4][5][6][7] |
| Molecular Weight | 125.1 g/mol [5][6][7] |
| Boiling Point (Predicted) | 192.4 ± 20.0 °C[4][8] |
| Density (Predicted) | 1.269 ± 0.06 g/cm³[4][8] |
| Flash Point (Predicted) | 70.1 ± 21.8 °C[8] |
| Storage Temperature | Store in a cool place, with some suppliers recommending storage at -20°C.[6][9] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is critical to minimize exposure and prevent accidents.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure all required PPE is available and in good condition.
-
Verify that a safety shower and eyewash station are accessible and operational.
-
Prepare all necessary equipment and reagents before handling the chemical.
-
-
Engineering Controls:
-
Handling:
-
Storage:
Emergency Procedures
Immediate and appropriate action is vital in case of an emergency.
Table 3: First-Aid Measures
| Exposure | First-Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][9] |
Accidental Release Measures:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined in Table 1.
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.
-
Collect the absorbed material into a suitable, labeled container for disposal.[2]
-
Do not allow the chemical to enter drains or waterways.[9]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO2), or alcohol-resistant foam.[2] Water spray can be used to cool containers.[3][9]
-
Specific Hazards: Combustion may produce toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[2][9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][9]
Disposal Plan
Chemical waste must be managed in accordance with all local, state, and federal regulations.
-
Waste Collection:
-
Collect waste this compound and contaminated materials in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless compatibility is known.
-
-
Disposal:
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. 208110-81-0 | this compound [fluoromart.com]
- 5. 6-Fluoropyridine-2-carboxaldehyde | C6H4FNO | CID 10606741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- 7. calpaclab.com [calpaclab.com]
- 8. echemi.com [echemi.com]
- 9. 2-Fluoro-6-methylpyridine - Safety Data Sheet [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
